Asenapine (Standard)
説明
特性
IUPAC Name |
(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049048 | |
| Record name | Asenapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to off-white powder | |
CAS No. |
65576-45-6, 65576-39-8 | |
| Record name | Asenapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Asenapine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Asenapine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the asenapine reference standard. Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder. A thorough understanding of its physicochemical characteristics is paramount for formulation development, analytical method validation, and ensuring drug product quality and performance. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and analytical workflows.
General Physicochemical Properties
Asenapine is a dibenzo-oxepino pyrrole derivative. The reference standard is typically supplied as asenapine maleate, a white to off-white powder.[1] Below is a summary of its fundamental properties.
| Property | Value (Asenapine Base) | Value (Asenapine Maleate) | Reference(s) |
| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-butenedioate | [2] |
| Molecular Formula | C₁₇H₁₆ClNO | C₂₁H₂₀ClNO₅ | [3][4] |
| Molecular Weight | 285.77 g/mol | 401.84 g/mol | [1][3] |
| Appearance | - | White to off-white powder | [1][3] |
| Melting Point | - | 141-145 °C; 141.72°C (DSC); 146.28°C (DSC) | [2][5][6] |
| UV max (Ethanol) | - | 270 nm | [2] |
| LogP (n-octanol/water) | 3.72 - 4.77 | 6.33 (at 37°C) | [2][3][7] |
| Polar Surface Area | 12.47 Ų | - | [7] |
Solubility Profile
Asenapine maleate is characterized as being practically insoluble in water, which has significant implications for its formulation and bioavailability.[4] The sublingual route of administration is employed to bypass extensive first-pass metabolism.[1]
| Solvent | Solubility (g/L) at 21°C | Other Solubility Data | Reference(s) |
| Water | 3 | < 1 mg/mL (slightly soluble) | [2][4] |
| Methanol | 250 | Freely soluble | [1][2] |
| Ethanol | 30 | Soluble | [2][4] |
| Acetone | 125 | Freely soluble | [1][2] |
| Dichloromethane | 250 | - | [2] |
| Ethyl Acetate | 10 | - | [2] |
| Hexane | <1 | - | [2] |
| DMSO | - | 25-60 mg/mL | [4][8] |
| 0.1N HCl | - | Soluble | [4] |
Acidity and Basicity (pKa)
The pKa values of a compound are critical for predicting its behavior in physiological environments and for developing analytical methods such as HPLC.
| pKa Value | Reported Value(s) | Source |
| Strongest Basic pKa | 7.29 | Chemaxon[7] |
| pKa of protonated base | 8.6 | FDA[1] |
| Estimated pKa | 9.64 | PubChem[5] |
| Asenapine Maleate | pKa1 <3, pKa2 7.52, pKa3 8.51 | Merck Index[2][3] |
Note: The variation in reported pKa values can be attributed to different determination methods (e.g., computational vs. experimental) and conditions.
Experimental Protocols
Solubility Determination (Saturation Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
Preparation: An excess amount of asenapine maleate is added to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent (e.g., water, phosphate buffers of different pH, ethanol).[7]
-
Equilibration: The vials are sealed and agitated using a mechanical shaker at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.[7]
-
Separation: After shaking, the suspension is centrifuged (e.g., at 3000 rpm for 20 minutes) to separate the undissolved solid from the saturated solution.[7]
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of asenapine is determined using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][9]
Melting Point and Thermal Behavior (Differential Scanning Calorimetry - DSC)
DSC is used to measure the thermal properties of a sample, including its melting point and polymorphism.
Methodology:
-
Sample Preparation: A small amount of the asenapine maleate reference standard (typically 3-6 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]
-
Instrumentation: The analysis is performed using a DSC instrument. An empty sealed pan is used as a reference.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 20 °C to 400 °C) under a nitrogen gas flow.[6]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram.[5][6] A sharp endothermic peak is indicative of a crystalline material.
Crystal Structure Analysis (Powder X-ray Diffraction - PXRD)
PXRD is a powerful technique for identifying the crystalline form of a drug substance, which is crucial for polymorphism screening and control.[10]
Methodology:
-
Sample Preparation: The asenapine maleate powder is gently ground, if necessary, to ensure a fine, homogenous powder with random crystal orientation. The powder is then packed into a sample holder.[11]
-
Instrumentation: The analysis is conducted using a powder X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector.
-
Data Collection: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at various angles (2θ). The instrument scans through a specified angular range.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the specific crystal form.[12] This pattern can be compared to reference patterns to identify the polymorph. Asenapine maleate is known to exist in different polymorphic forms.[1]
Visualizations
Pharmacological Signaling Pathway
Asenapine's therapeutic effect is believed to be mediated through its antagonist activity at a wide range of neurotransmitter receptors. It has a complex binding profile, showing high affinity for multiple dopamine, serotonin, α-adrenergic, and histamine receptors.[2][13]
Caption: Asenapine's multi-receptor antagonism pathway.
Experimental Workflow: Polymorph Identification
The workflow for identifying the crystalline form of an asenapine maleate sample involves a combination of thermal and diffraction techniques.
Caption: Workflow for polymorph identification of asenapine.
Logical Relationship: Asenapine Base and Maleate Salt
The reference standard is typically the maleate salt, which is formed from the active asenapine base to improve its handling and stability properties.
Caption: Logical relationship of asenapine base and maleate salt.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijmca.com [ijmca.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of olanzapine polymorphs using powder X-ray diffraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icdd.com [icdd.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. psychscenehub.com [psychscenehub.com]
Asenapine's Affinity for Dopamine and Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of asenapine's binding affinities for dopamine and serotonin receptor subtypes. Asenapine is an atypical antipsychotic with a unique and complex pharmacodynamic profile, characterized by its interactions with a wide array of neurotransmitter receptors.[1][2] Its therapeutic efficacy in treating schizophrenia and bipolar disorder is believed to stem from this multi-receptor activity, particularly its potent antagonism of specific dopamine and serotonin receptors.[3][4][5]
Quantitative Receptor Binding Affinity of Asenapine
Asenapine's binding profile has been extensively characterized using in vitro radioligand binding assays with cloned human receptors.[6][7] The data presented below, primarily from the foundational work of Shahid et al. (2009), reveals high affinity for numerous receptor subtypes.[6][8] This broad receptor interaction profile distinguishes asenapine from many other antipsychotic agents.[9][10][11]
Dopamine Receptor Binding Affinities
Asenapine demonstrates high affinity for all tested dopamine receptor subtypes, D1 through D4.[3][6] Its affinity for the D2 receptor is a common feature among all antipsychotic drugs and is considered crucial for its anti-manic effects.[9] Notably, asenapine exhibits a particularly high affinity for the D3 receptor.[6]
| Receptor Subtype | pKi | Ki (nM) | Functional Activity |
| D1 | 8.9 | 1.4 | Antagonist |
| D2 | 8.9 | 1.3 | Antagonist |
| D3 | 9.4 | 0.42 | Antagonist |
| D4 | 9.0 | 1.1 | Antagonist |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.[10] Data sourced from Shahid et al., 2009 and other consistent findings.[3][6][8]
Serotonin Receptor Binding Affinities
Asenapine's interaction with serotonin receptors is both potent and extensive, with exceptionally high affinities for the 5-HT2A, 5-HT2C, and 5-HT7 subtypes.[6][8] The high affinity for the 5-HT2A receptor, relative to the D2 receptor, is a hallmark of atypical antipsychotics.[9][12] Asenapine also uniquely functions as a partial agonist at the 5-HT1A receptor, while acting as an antagonist at other serotonin receptor subtypes.[3][8]
| Receptor Subtype | pKi | Ki (nM) | Functional Activity |
| 5-HT1A | 8.6 | 2.5 | Partial Agonist |
| 5-HT1B | 8.4 | 4.0 | Antagonist |
| 5-HT2A | 10.2 | 0.06 | Antagonist |
| 5-HT2B | 9.8 | 0.16 | Antagonist |
| 5-HT2C | 10.5 | 0.03 | Antagonist |
| 5-HT5A | 8.8 | 1.6 | Antagonist |
| 5-HT6 | 9.6 | 0.25 | Antagonist |
| 5-HT7 | 9.9 | 0.13 | Antagonist |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.[10] Data sourced from Shahid et al., 2009 and other consistent findings.[3][6][8]
Experimental Protocols: Radioligand Binding Assays
The determination of asenapine's receptor binding affinities is primarily achieved through in vitro competitive radioligand binding assays.[1][13] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[14]
General Methodology
1. Membrane Preparation:
-
Tissues or cultured cells (e.g., CHO or Sf9 cells) expressing the specific cloned human receptor of interest are harvested.[1][15]
-
The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[16]
-
The homogenate undergoes centrifugation to pellet the cell membranes, which contain the target receptors.[16]
-
The membrane pellet is washed, resuspended in a suitable buffer, and may be stored at -80°C.[1][16] Protein concentration is determined using an assay like the Pierce® BCA assay.[16]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[16]
-
A fixed, low concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) is incubated with the prepared cell membranes.[15][17]
-
This incubation occurs in the presence of increasing concentrations of the unlabeled test compound, in this case, asenapine.[14] Asenapine competes with the radioligand for binding to the receptor sites.[13]
-
A parallel incubation is conducted with a high concentration of a known standard antagonist (e.g., Haloperidol) to determine non-specific binding.[17]
3. Incubation and Filtration:
-
The mixture of membranes, radioligand, and asenapine is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[16][17]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[16] This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[14]
-
The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[16]
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[1]
-
The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by plotting the data using non-linear regression.[18]
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[19]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Asenapine's Antagonistic Action
Asenapine primarily acts as an antagonist at dopamine and most serotonin receptors, which are G-protein coupled receptors (GPCRs).[3][20] This means it binds to the receptor but does not activate the downstream signaling cascade, thereby blocking the effects of the endogenous neurotransmitter (e.g., dopamine or serotonin).
Caption: Asenapine's antagonism at a G-protein coupled receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. reallifepharmacology.com [reallifepharmacology.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. | BioGRID [thebiogrid.org]
- 8. Asenapine - Wikipedia [en.wikipedia.org]
- 9. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays [bio-protocol.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]
- 19. scielo.br [scielo.br]
- 20. go.drugbank.com [go.drugbank.com]
Preclinical Pharmacological Profile of Asenapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1][2][3] Its clinical efficacy is underpinned by a complex and unique preclinical pharmacological profile, characterized by high-affinity interactions with a broad range of neurotransmitter receptors.[1][4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of asenapine, with a focus on its receptor binding affinity, in vitro functional activity, and effects in predictive in vivo models. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate receptor interaction profiles and related signaling pathways.
In Vitro Pharmacology
Receptor Binding Affinity
Asenapine's defining characteristic is its broad receptor binding profile, demonstrating high affinity for numerous dopamine, serotonin, α-adrenergic, and histamine receptor subtypes.[5][6] Notably, it exhibits a higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor.[5] Unlike many other atypical antipsychotics, asenapine has no appreciable affinity for muscarinic cholinergic receptors, which predicts a lower risk of anticholinergic side effects.[7][8] The binding affinities (Ki or pKi values) of asenapine for various human receptors are summarized in Table 1.
Table 1: Receptor Binding Affinity of Asenapine
| Receptor Family | Receptor Subtype | pKi | Ki (nM) | Reference |
| Serotonin | 5-HT1A | 8.6 | 2.5 | [7][9] |
| 5-HT1B | 8.4 | 4.0 | [7][9] | |
| 5-HT2A | 10.2 | 0.06 | [7][9] | |
| 5-HT2B | 9.8 | 0.16 | [7][9] | |
| 5-HT2C | 10.5 | 0.03 | [7][9] | |
| 5-HT5A | 8.8 | 1.6 | [7][9] | |
| 5-HT6 | 9.6 | 0.25 | [7][9] | |
| 5-HT7 | 9.9 | 0.13 | [7][9] | |
| Dopamine | D1 | 8.9 | 1.4 | [7][9] |
| D2 | 8.9 | 1.3 | [7][9] | |
| D3 | 9.4 | 0.42 | [7][9] | |
| D4 | 9.0 | 1.1 | [7][9] | |
| Adrenergic | α1 | 8.9 | 1.2 | [7][9] |
| α2 | 8.9 | 1.2 | [7][9] | |
| α2A | 8.9 | - | [9] | |
| α2B | 9.5 | - | [9] | |
| α2C | 8.9 | - | [9] | |
| Histamine | H1 | 9.0 | 1.0 | [7][9] |
| H2 | 8.2 | 6.2 | [7][9] | |
| Muscarinic | M1 | < 5.09 | 8128 | [7][10] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
References
- 1. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Asenapine effects in animal models of psychosis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability Characteristics of Asenapine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine maleate is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2][3] Chemically designated as (3aRS,12bRS)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino-[4,5-c]pyrrole maleate, its therapeutic efficacy is believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin (5-HT) 2A receptors.[2][4][5] Due to extensive first-pass metabolism, it is formulated as a fast-dissolving sublingual tablet to ensure adequate bioavailability.[6][7]
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of safe, stable, and effective dosage forms. This technical guide provides an in-depth overview of the core solubility and stability characteristics of asenapine maleate, presenting quantitative data, detailed experimental protocols, and visual workflows to support formulation development, analytical method development, and quality control efforts.
Solubility Profile
The solubility of asenapine maleate is a critical parameter influencing its dissolution rate and bioavailability. It is a highly lipophilic drug that is practically insoluble in water but exhibits solubility in various organic solvents and acidic media.[8][9]
Quantitative Solubility Data
The equilibrium solubility of asenapine maleate has been determined in a range of solvents and media. The data, summarized in Table 1, highlights its preferential solubility in organic solvents like methanol and DMSO over aqueous media.
Table 1: Equilibrium Solubility of Asenapine Maleate in Various Solvents
| Solvent / Medium | Temperature (°C) | Solubility | Reference |
| Methanol | Not Specified | 36.31 mg/mL | [10] |
| DMSO | 25 | 80 mg/mL | [11] |
| DMSO | Not Specified | 25 mg/mL | [12] |
| Water | Not Specified | 3.7 mg/mL | [6] |
| Water | Not Specified | 6.25 mg/mL | [12] |
| Water | Not Specified | ≥10 mg/mL | |
| 0.1 M HCl | Not Specified | Soluble | [8][13] |
| Ethanol | Not Specified | Freely Soluble | [6] |
| Acetone | Not Specified | Freely Soluble | [6] |
| Isopropyl Palmitate (IPP) | Not Specified | Significantly Low | [10] |
| Isopropyl Myristate (IPM) | Not Specified | Significantly Low | [10] |
| Propylene Glycol Monolaurate | Not Specified | Significantly Low | [10] |
Note: Terms like "Freely Soluble" and "Slightly Soluble" are based on descriptive terms used in the cited literature and may correspond to USP definitions.
Experimental Workflow: Equilibrium Solubility Determination
The following diagram illustrates a standard workflow for determining the equilibrium solubility of an API like asenapine maleate, often referred to as the shake-flask method.
Caption: Workflow for Equilibrium Solubility Measurement.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of asenapine maleate powder to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvent (e.g., water, methanol, phosphate buffer pH 6.8). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath (e.g., 25°C ± 0.5°C). Agitate the vials for a predetermined period (e.g., 48 hours) sufficient to reach equilibrium.
-
Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove all undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of asenapine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at λmax ~270 nm or a stability-indicating HPLC-UV method.[4][8]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor, to report the solubility in mg/mL.
Stability Profile and Degradation Characteristics
Stability testing is crucial for identifying storage conditions and understanding potential degradation pathways. Asenapine maleate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.
Thermal Analysis
Thermal properties provide insight into the physical stability of the drug substance.
-
Differential Scanning Calorimetry (DSC): Analysis shows an endothermic peak indicating a melting point of 141.72°C .[10]
-
Thermogravimetric Analysis (TGA): TGA demonstrates that asenapine maleate begins to decompose at a temperature of 234.63°C .[10]
Forced Degradation Studies
Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[1][14] Asenapine maleate shows significant degradation under several stress conditions.
Table 2: Summary of Forced Degradation Studies on Asenapine Maleate
| Stress Condition | Conditions Applied | Observation | Reference |
| Acid Hydrolysis | 1 M HCl, 80°C, 24h | Significant Degradation | [15] |
| 5 N HCl, 5h, RT | Significant Degradation | [16] | |
| Not Specified | 86.42% Recovery, 2 Degradation Products | [17] | |
| Alkali Hydrolysis | 1 M NaOH, 80°C, 24h | Significant Degradation | [15] |
| 2 N NaOH, 2h, RT | Significant Degradation | [16] | |
| Not Specified | 87.59% Recovery, 2 Degradation Products | [17] | |
| Oxidation | 30% H₂O₂, 80°C, 24h | Significant Degradation | [15] |
| 3% H₂O₂, 2h, RT | Significant Degradation | [16] | |
| Not Specified | 71.36% Recovery, 1 Degradation Product | [17] | |
| Thermal | 105°C, 24h | Significant Degradation | [16][18] |
| Photolytic | Sunlight Exposure | Degradation observed | [1] |
| Not Specified | No distinctive degradation products | [17] |
Note: RT = Room Temperature. The extent of degradation and number of products can vary based on the exact experimental conditions and analytical method used.
Experimental Workflow: Forced Degradation Study
The following diagram outlines a typical workflow for conducting forced degradation studies and validating a stability-indicating method.
Caption: Workflow for a Forced Degradation Study.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a composite based on several validated methods reported in the literature.[1][16][19][20]
-
Chromatographic System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., SunFire C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common example is 0.02 M potassium dihydrogen phosphate (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 95:5 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 232 nm.[1]
-
Sample Preparation for Stress Studies:
-
Acid/Base Hydrolysis: Dissolve 10 mg of asenapine maleate in 10 mL of methanol to create a 1 mg/mL stock solution.[1] Take 1 mL of this stock, mix with 1 mL of 1 M HCl or 1 M NaOH, and heat at 80°C for a specified time (e.g., 24 hours).[15] Cool and neutralize the solution before diluting with the mobile phase for injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and heat at 80°C.[15] Cool and dilute with the mobile phase.
-
-
Analysis: Inject the prepared samples into the HPLC system. The method should demonstrate baseline separation between the intact asenapine maleate peak and all peaks corresponding to degradation products.
-
Validation: For method validation, assess parameters such as specificity (using PDA for peak purity), linearity, accuracy, precision, and robustness as per ICH guidelines.[1][21]
Mechanism of Action and Associated Signaling Pathways
Asenapine's therapeutic effect is attributed to its multi-receptor antagonist profile.[22] Its efficacy in schizophrenia is primarily mediated by a combination of antagonism at Dopamine D₂ receptors and Serotonin 5-HT₂A receptors.[2][5]
-
Dopamine D₂ Receptor Antagonism: In the mesolimbic pathway, hyperactivity of dopamine is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D₂ receptors, asenapine reduces this dopaminergic neurotransmission, alleviating positive symptoms.[5][23]
-
Serotonin 5-HT₂A Receptor Antagonism: In the mesocortical pathway, reduced dopamine function is linked to negative and cognitive symptoms. 5-HT₂A receptors normally inhibit dopamine release. By blocking these serotonin receptors, asenapine disinhibits this control, leading to an increase in dopamine levels in the prefrontal cortex, which may help alleviate negative symptoms.[24][25] This dual action is a hallmark of atypical antipsychotics.
Visualized Signaling Pathway
The following diagram provides a simplified illustration of Asenapine's primary mechanism of action at the synaptic level.
Caption: Asenapine's Antagonism at D₂ and 5-HT₂A Receptors.
References
- 1. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijmca.com [ijmca.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
- 16. iajps.com [iajps.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The In Vitro Antagonist Profile of Asenapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antagonist activity of Asenapine, a second-generation antipsychotic. Asenapine is characterized by a complex pharmacodynamic profile, exhibiting high affinity for a wide range of dopamine, serotonin, α-adrenergic, and histamine receptors.[1][2] This document summarizes its receptor binding affinities and functional antagonist properties, details the experimental protocols used for these determinations, and illustrates the key mechanisms and workflows involved.
Receptor Binding Affinity
Asenapine's primary mechanism of action is believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[3][4] However, its broad receptor interaction profile contributes to its overall therapeutic effects and side-effect profile.[2][5] The binding affinities of Asenapine for various human receptors, determined through in vitro radioligand binding assays, are presented in Table 1. The data are expressed as Kᵢ (inhibitory constant) and pKᵢ (-log Kᵢ), providing a quantitative measure of the drug's affinity for each receptor.
Asenapine demonstrates high affinity for numerous receptor subtypes, with Kᵢ values in the low nanomolar and even sub-nanomolar range for several key targets.[3][6] Notably, it has a very high affinity for the 5-HT₂A, 5-HT₂C, 5-HT₆, and 5-HT₇ serotonin receptors, as well as D₂, D₃, and H₁ receptors.[6][7] In contrast, Asenapine shows negligible affinity for muscarinic cholinergic receptors, which is associated with a lower risk of anticholinergic side effects.[2][3]
Table 1: Asenapine Receptor Binding Affinities (Kᵢ and pKᵢ)
| Receptor Family | Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference(s) |
| Serotonin | 5-HT₁A | 2.5 | 8.6 | [3][6][7] |
| 5-HT₁B | 4.0 | 8.4 | [3][6][7] | |
| 5-HT₂A | 0.06 - 0.07 | 10.2 | [3][6][7][8] | |
| 5-HT₂B | 0.16 - 0.18 | 9.8 | [3][6][7][8] | |
| 5-HT₂C | 0.03 | 10.5 | [3][6][7][8] | |
| 5-HT₅A | 1.6 | 8.8 | [3][7] | |
| 5-HT₆ | 0.25 | 9.6 | [3][6][7][8] | |
| 5-HT₇ | 0.13 - 0.11 | 9.9 | [3][6][7][8] | |
| Dopamine | D₁ | 1.4 | 8.9 | [3][6][7] |
| D₂ | 1.3 | 8.9 | [3][6][7] | |
| D₃ | 0.42 | 9.4 | [3][6][7] | |
| D₄ | 1.1 | 9.0 | [3][6][7] | |
| Adrenergic | α₁ | 1.2 | 8.9 | [3][6][7] |
| α₂A | 1.2 | 8.9 | [6][7] | |
| α₂B | - | 9.5 | [6][7] | |
| α₂C | - | 8.9 | [6][7] | |
| Histamine | H₁ | 1.0 | 9.0 | [3][6][7] |
| H₂ | 6.2 | 8.2 | [3][6][7] | |
| Muscarinic | M₁ | 8128 | < 5 | [3] |
Note: Data are compiled from multiple sources and represent typical values. Minor variations may exist between studies due to different experimental conditions.
Functional Antagonist Activity
Beyond simple binding, it is crucial to determine the functional consequence of Asenapine's interaction with its target receptors. In vitro functional assays are employed to quantify its ability to inhibit receptor activation by an agonist. The results of these assays confirm that Asenapine acts as a potent antagonist at the majority of receptors for which it has a high affinity.[1][6]
Functional antagonist potency is often expressed as a pK₈ value, which is the negative logarithm of the antagonist's dissociation constant. Higher pK₈ values indicate greater antagonist potency. Asenapine has been shown to be a potent antagonist at multiple serotonin, dopamine, adrenergic, and histamine receptors (Table 2).[6] It is noteworthy that while Asenapine binds with high affinity to the 5-HT₁A receptor, it behaves as a partial agonist at this site.[7]
Table 2: Asenapine Functional Antagonist Potency (pK₈)
| Receptor Subtype | pK₈ | Reference(s) |
| 5-HT₁A | 7.4 | [6] |
| 5-HT₁B | 8.1 | [6] |
| 5-HT₂A | 9.0 | [6] |
| 5-HT₂B | 9.3 | [6] |
| 5-HT₂C | 9.0 | [6] |
| 5-HT₆ | 8.0 | [6] |
| 5-HT₇ | 8.5 | [6] |
| D₂ | 9.1 | [6] |
| D₃ | 9.1 | [6] |
| α₂A | 7.3 | [6] |
| α₂B | 8.3 | [6] |
| α₂C | 6.8 | [6] |
| H₁ | 8.4 | [6] |
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.
Radioligand Receptor Binding Assays
Receptor binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays typically utilize cloned human receptors expressed in stable cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation to create a membrane preparation containing a high concentration of the receptor.
-
Competitive Binding Assay: To determine the Kᵢ of Asenapine, a competitive binding experiment is performed. This involves incubating the receptor-containing membranes with a fixed concentration of a specific radioligand (a radioactive molecule known to bind to the receptor) and varying concentrations of unlabeled Asenapine.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Asenapine. Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of Asenapine that inhibits 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assays
Functional assays measure the biological response resulting from receptor activation and are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For an antagonist like Asenapine, these assays quantify its ability to block the response induced by a known agonist.
Methodology:
-
Cell Culture: Whole cells (e.g., HEK293) stably or transiently expressing the human receptor of interest are cultured in microplates.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of Asenapine for a defined period.
-
Agonist Stimulation: A fixed concentration of a known agonist for the target receptor is then added to the wells to stimulate a cellular response.
-
Second Messenger Measurement: The activation of G-protein coupled receptors (GPCRs), which include most of Asenapine's targets, leads to changes in the concentration of intracellular second messengers (e.g., cAMP, inositol phosphates (IP), or intracellular Ca²⁺). The assay measures the levels of the relevant second messenger. For example, for a Gq-coupled receptor like 5-HT₂A, the accumulation of inositol phosphates would be measured.
-
Detection: The amount of the second messenger is quantified using various methods, such as fluorescence, luminescence, or radioimmunoassay.
-
Data Analysis: The agonist-induced response is plotted against the concentration of Asenapine. The data are fitted to a dose-response curve to determine the IC₅₀ value, which represents the concentration of Asenapine required to inhibit 50% of the maximal agonist response. The functional antagonist dissociation constant (K₈) is then calculated using the Schild equation.
Caption: Antagonism of a Gq-coupled signaling pathway.
Conclusion
The in vitro pharmacological profile of Asenapine is defined by its potent antagonist activity across a broad spectrum of neurotransmitter receptors. Its high affinity for dopamine D₂, multiple serotonin (especially 5-HT₂A and 5-HT₂C), α-adrenergic, and histamine H₁ receptors underpins its therapeutic efficacy as an atypical antipsychotic.[3][4][5] The lack of significant affinity for muscarinic receptors distinguishes it from some other antipsychotics and predicts a lower incidence of anticholinergic side effects.[2] The comprehensive characterization of Asenapine's binding and functional properties through rigorous in vitro assays provides a critical foundation for understanding its clinical actions and for the continued development of novel therapeutics in neuropsychiatry.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. What are GPCR agonists and antagonists? | AAT Bioquest [aatbio.com]
- 5. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Asenapine Maleate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is a second-generation (atypical) antipsychotic agent utilized in the management of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Belonging to the dibenzo-oxepino pyrrole class of compounds, its therapeutic efficacy is attributed to a unique and complex pharmacodynamic profile, characterized by high-affinity antagonism at a broad range of dopamine, serotonin, α-adrenergic, and histamine receptors.[3][4] Developed by Schering-Plough following its merger with Organon International, asenapine was first approved by the U.S. Food and Drug Administration (FDA) on August 13, 2009.[1][2] A notable characteristic of asenapine is its administration via sublingual tablets or a transdermal system, a necessity arising from its extensive first-pass metabolism, which renders oral administration ineffective with a bioavailability of less than 2%.[1][5] The sublingual route achieves a bioavailability of approximately 35%.[5] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Asenapine maleate.
Discovery and Development
The development of asenapine was driven by the need for atypical antipsychotics with an improved side-effect profile compared to first-generation agents, particularly concerning extrapyramidal symptoms and hyperprolactinemia. Its chemical structure was derived from the tetracyclic antidepressant mianserin. The discovery process involved screening a series of dibenzo-oxepino pyrrole compounds for their affinity to key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and bipolar disorder, primarily the dopamine D2 and serotonin 5-HT2A receptors. The unique multi-receptor binding profile of asenapine distinguished it as a promising candidate for further development.
The journey from a promising chemical entity to a clinically approved therapeutic involved a rigorous drug discovery and development process. This multi-stage endeavor is essential for ensuring the safety and efficacy of new pharmaceutical agents.
Synthesis of Asenapine Maleate
The chemical name for asenapine is trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. The synthesis is a multi-step process, with various patented routes. A common approach involves the preparation of the key intermediate, trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, followed by its reduction to asenapine and subsequent salt formation with maleic acid.
Illustrative Synthetic Pathway
Experimental Protocol: A Representative Synthesis
A representative synthesis of asenapine maleate involves the following key steps, as adapted from various patented procedures:
-
Cyclization to Lactam Intermediate : A substituted phenylacetic acid derivative is reacted with N-methyl-2-pyrrolidinone in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures to yield a mixture of cis and trans isomers of 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.
-
Isomerization to the trans-isomer : The mixture of isomers is treated with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent like toluene and heated to reflux. This process converts the undesired cis-isomer to the desired trans-isomer. The trans-lactam is then isolated and purified, for example, by recrystallization from methanol.
-
Reduction of the Lactam : The purified trans-lactam is reduced to the corresponding amine, asenapine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF).
-
Formation of the Maleate Salt : The resulting asenapine free base is dissolved in a suitable solvent, such as ethanol. A solution of maleic acid in ethanol is then added, leading to the precipitation of asenapine maleate. The salt can be further purified by recrystallization.
Mechanism of Action and Receptor Binding Profile
Asenapine's therapeutic effects are believed to be mediated through its antagonist activity at multiple neurotransmitter receptors.[6] The exact mechanism is unknown, but its efficacy in schizophrenia is thought to arise from a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3] Its broad receptor binding profile contributes to its clinical effects and side-effect profile.
Receptor Binding Affinity
The binding affinity of Asenapine for various human receptors has been determined through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | pKi |
| Serotonin Receptors | ||
| 5-HT1A | 2.5 | 8.6 |
| 5-HT1B | 4.0 | 8.4 |
| 5-HT2A | 0.06 | 10.2 |
| 5-HT2B | 0.16 | 9.8 |
| 5-HT2C | 0.03 | 10.5 |
| 5-HT5A | 1.6 | 8.8 |
| 5-HT6 | 0.25 | 9.5 |
| 5-HT7 | 0.13 | 9.9 |
| Dopamine Receptors | ||
| D1 | 1.4 | 8.9 |
| D2 | 1.3 | 8.9 |
| D3 | 0.42 | 9.4 |
| D4 | 1.1 | 9.0 |
| Adrenergic Receptors | ||
| α1 | 1.2 | 8.9 |
| α2A | 1.2 | 8.9 |
| α2B | 1.2 | 9.5 |
| α2C | 1.2 | 8.9 |
| Histamine Receptors | ||
| H1 | 1.0 | 9.0 |
| H2 | 6.2 | 8.2 |
| Muscarinic Receptors | ||
| M1 | 8128 | < 5 |
Data compiled from multiple sources.[7][8][9]
Signaling Pathways
Asenapine's antagonism at D2 and 5-HT2A receptors modulates downstream signaling cascades. D2 receptor blockade in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia. 5-HT2A receptor antagonism is believed to increase dopamine release in certain brain regions, including the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects.
Pharmacokinetics
The pharmacokinetic profile of asenapine is characterized by rapid absorption following sublingual administration, with extensive first-pass metabolism if swallowed.
| Parameter | Sublingual Asenapine (5 mg) | Transdermal Asenapine (3.8 mg/24h) |
| Tmax (hours) | 0.5 - 1.5 | ~16 |
| Cmax (ng/mL) | ~4 | ~2.26 |
| Bioavailability (%) | 35 | N/A |
| Half-life (t½) (hours) | ~24 | ~33.9 |
| Protein Binding (%) | 95 | 95 |
| Metabolism | UGT1A4, CYP1A2 (major), CYP3A4, CYP2D6 (minor) | UGT1A4, CYP1A2 (major), CYP3A4, CYP2D6 (minor) |
| Elimination | ~50% urine, ~40% feces | ~50% urine, ~40% feces |
Data compiled from multiple sources.[5][6]
Clinical Efficacy
The efficacy of asenapine has been established in numerous clinical trials for both schizophrenia and bipolar I disorder. Efficacy is typically assessed using standardized rating scales.
Schizophrenia
In clinical trials for schizophrenia, the primary efficacy measure is often the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Study | Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline (Day 42) | p-value vs. Placebo |
| Schering-Plough (2007) | Asenapine 5 mg BID | - | - | -21.3 | <0.05 |
| Asenapine 10 mg BID | - | - | -19.4 | <0.05 | |
| Haloperidol 4 mg BID | - | - | -20.0 | <0.05 | |
| Placebo | - | - | -14.6 | - | |
| Kane et al. (2010) | Asenapine 5 mg BID | - | ~90 | -5.5 | 0.0356 |
| Placebo | - | ~90 | - | - |
Data compiled from multiple sources.[4]
Bipolar I Disorder (Manic or Mixed Episodes)
For bipolar mania, the primary efficacy endpoint is typically the change from baseline in the Young Mania Rating Scale (YMRS) total score.
| Study | Treatment Group | N | Baseline YMRS (Mean) | Change from Baseline (Day 21) | p-value vs. Placebo |
| McIntyre et al. (2009) | Asenapine (flex-dose) | 185 | - | -11.5 | <0.007 |
| Olanzapine (flex-dose) | 205 | - | - | <0.0001 | |
| Placebo | 98 | - | -7.8 | - | |
| Szegedi et al. (2012) | Asenapine (adjunctive) | 158 | - | Significant improvement | <0.05 (at week 3) |
| Placebo (adjunctive) | 166 | - | - | - |
Data compiled from multiple sources.[3][9]
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of asenapine to a specific receptor (e.g., D2 or 5-HT2A) using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., D2 or 5-HT2A).
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).
-
Asenapine maleate solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation : Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of approximately 10-20 µ g/well .
-
Assay Setup : In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Asenapine solution (or vehicle for total binding) at various concentrations.
-
Radioligand at a fixed concentration (typically at or near its Kd value).
-
Cell membrane suspension.
-
For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
-
Incubation : Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration : Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the asenapine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for the quantification of Asenapine maleate in a pharmaceutical formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole maleate | C21H20ClNO5 | CID 11954293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. saspublishers.com [saspublishers.com]
- 7. Simple RP-UFLC Method for Analysis of Asenapine Maleate | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
Asenapine Enantiomers: A Deep Dive into Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] It is a tetracyclic compound that is synthesized and administered as a racemic mixture of two enantiomers: (+)-asenapine and (-)-asenapine.[2] This technical guide provides a comprehensive overview of the pharmacological activity of asenapine, with a focus on its receptor binding profile and functional activity. While asenapine is used as a racemate, this guide will primarily detail the properties of the mixed enantiomer formulation due to a notable lack of publicly available data distinguishing the specific pharmacological activities of the individual (+)- and (-)-enantiomers.
Receptor Binding Affinity of Racemic Asenapine
Asenapine exhibits a complex and high-affinity binding profile across a wide range of neurotransmitter receptors, which is believed to contribute to its therapeutic efficacy and side-effect profile.[3][4] The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Family | Receptor Subtype | pKi | Ki (nM) |
| Serotonin | 5-HT1A | 8.6 | 2.5[3] |
| 5-HT1B | 8.4 | 4.0[3] | |
| 5-HT2A | 10.2 | 0.06[3] | |
| 5-HT2B | 9.8 | 0.16[3] | |
| 5-HT2C | 10.5 | 0.03[3] | |
| 5-HT5A | 8.8 | 1.6[3] | |
| 5-HT6 | 9.6 | 0.25[3] | |
| 5-HT7 | 9.9 | 0.13[3] | |
| Dopamine | D1 | 8.9 | 1.4[3] |
| D2 | 8.9 | 1.3[3] | |
| D3 | 9.4 | 0.42[3] | |
| D4 | 9.0 | 1.1[3] | |
| Adrenergic | α1 | 8.9 | 1.2[3] |
| α2A | 8.9 | 1.2[3] | |
| α2B | 9.5 | - | |
| α2C | 8.9 | - | |
| Histamine | H1 | 9.0 | 1.0[3] |
| H2 | 8.2 | 6.2[3] |
Note: Ki values are derived from various sources and may show slight variations. The pKi values are from a consistent source for comparative purposes.[3][4]
Functional Activity of Racemic Asenapine
Asenapine's interaction with these receptors translates into a range of functional activities, primarily antagonism. However, it also displays partial agonism at the 5-HT1A receptor. The functional activities, expressed as pKB (the negative logarithm of the dissociation constant of an antagonist), are detailed below.
| Receptor Subtype | Functional Activity | pKB |
| 5-HT1A | Partial Agonist/Antagonist | 7.4[3] |
| 5-HT1B | Antagonist | 8.1[3] |
| 5-HT2A | Antagonist | 9.0[3] |
| 5-HT2B | Antagonist | 9.3[3] |
| 5-HT2C | Antagonist | 9.0[3] |
| 5-HT6 | Antagonist | 8.0[3] |
| 5-HT7 | Antagonist | 8.5[3] |
| D2 | Antagonist | 9.1[3] |
| D3 | Antagonist | 9.1[3] |
| α2A | Antagonist | 7.3[3] |
| α2B | Antagonist | 8.3[3] |
| α2C | Antagonist | 6.8[3] |
| H1 | Antagonist | 8.4[3] |
Signaling Pathways
The therapeutic effects of asenapine in schizophrenia and bipolar disorder are thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] The diagrams below illustrate the primary signaling pathways affected by asenapine's antagonist activity at these key receptors.
Caption: Asenapine's antagonism of the D2 receptor inhibits the downstream signaling cascade.
Caption: Asenapine blocks the 5-HT2A receptor, inhibiting the PLC signaling pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., asenapine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
In Vitro Functional Assays
Objective: To determine the functional activity of a compound at a specific receptor (e.g., agonist, antagonist, partial agonist).
General Procedure (e.g., for a G-protein coupled receptor):
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Stimulation: The cells are stimulated with a known agonist for the receptor in the presence of varying concentrations of the test compound.
-
Second Messenger Measurement: The accumulation of a second messenger (e.g., cAMP, inositol phosphates, or calcium mobilization) is measured.
-
Data Analysis: The concentration of the test compound that inhibits the agonist response by 50% (IC50) is determined. For antagonists, the dissociation constant (KB) can be calculated using the Schild equation.
The Enantiomers of Asenapine: A Data Gap
Asenapine has two chiral centers, leading to the existence of two enantiomers: (+)-asenapine and (-)-asenapine. The commercially available drug is a racemic mixture of these two stereoisomers. While the asymmetric synthesis of (+)-asenapine has been described in the scientific literature, a detailed, publicly available comparison of the pharmacological activities of the individual enantiomers is conspicuously absent.
This lack of data prevents a direct comparison of the receptor binding affinities and functional potencies of (+)-asenapine versus (-)-asenapine. It is plausible that the two enantiomers possess different pharmacological profiles, with one potentially contributing more to the therapeutic effects and the other to certain side effects. However, without empirical data, this remains speculative.
Future research delineating the stereospecific pharmacology of asenapine's enantiomers would be highly valuable for the scientific and drug development communities. Such studies could potentially lead to the development of an enantiopure formulation with an improved therapeutic index.
Conclusion
Racemic asenapine is a multi-receptor antagonist with high affinity for a broad range of dopamine, serotonin, adrenergic, and histamine receptors. Its therapeutic efficacy is thought to stem primarily from its potent antagonism of D2 and 5-HT2A receptors. While the pharmacology of the racemic mixture is well-characterized, there is a significant lack of data on the individual pharmacological activities of the (+)- and (-)-enantiomers. Further investigation into the stereoselective pharmacology of asenapine is warranted to fully understand its mechanism of action and to explore the potential for developing an improved, single-enantiomer therapeutic agent.
References
Molecular Targets of Asenapine in the Central Nervous System: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, characterized by a unique signature of high-affinity binding to a broad spectrum of neurotransmitter receptors in the central nervous system (CNS).[3][4] Asenapine is a dibenzo-oxepino pyrrole derivative that acts as an antagonist at multiple serotonin, dopamine, α-adrenergic, and histamine receptors.[2][5] This multi-receptor interaction is believed to be the foundation of its clinical effects on both the positive and negative symptoms of schizophrenia, as well as its utility in managing bipolar disorder.[1][6] This technical guide provides a comprehensive overview of the molecular targets of Asenapine, detailing its receptor binding affinities, functional activities, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.
Receptor Binding Affinity Profile
Asenapine's interaction with CNS receptors is defined by its high affinity for a wide array of targets. The primary measure of this affinity is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a stronger binding affinity. Asenapine demonstrates particularly high affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes, which is a hallmark of atypical antipsychotics.[7][8] Unlike some other antipsychotics, it has negligible affinity for muscarinic cholinergic receptors, which contributes to a more favorable side-effect profile regarding anticholinergic effects like dry mouth or constipation.[1][7]
Quantitative Data: Asenapine Receptor Binding Affinities
The following table summarizes the binding affinities of Asenapine for a range of human receptors, expressed as Ki values in nanomolars (nM).
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) | References |
| Serotonin | 5-HT1A | 2.5 | [6][7] |
| 5-HT1B | 4.0 | [6][7] | |
| 5-HT2A | 0.06 | [6][7] | |
| 5-HT2B | 0.16 | [6][7] | |
| 5-HT2C | 0.03 | [6][7] | |
| 5-HT5A | 1.6 | [5][7] | |
| 5-HT6 | 0.25 | [6][7] | |
| 5-HT7 | 0.13 | [6][7] | |
| Dopamine | D1 | 1.4 | [6][7] |
| D2 | 1.3 | [6][7] | |
| D3 | 0.42 | [6][7] | |
| D4 | 1.1 | [6][7] | |
| Adrenergic | α1 | 1.2 | [3][7] |
| α2 | 1.2 | [6][7] | |
| Histamine | H1 | 1.0 | [6][7] |
| H2 | 6.2 | [6][7] | |
| Muscarinic | M1 | 8128 | [6][7] |
Functional Activity at Key Receptors
While binding affinity indicates the strength of interaction, functional activity describes the cellular response initiated by the drug-receptor complex. Asenapine primarily acts as an antagonist at its high-affinity targets, meaning it binds to the receptor and blocks the action of the endogenous neurotransmitter.[2][5][9] However, at the 5-HT1A receptor, it behaves as a partial agonist, eliciting a submaximal response compared to the full endogenous agonist, serotonin.[7][10][11]
-
Dopamine D2 Receptor Antagonism: The antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of the antipsychotic efficacy of all antipsychotic drugs, including Asenapine.[10][12] This action is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
-
Serotonin 5-HT2A Receptor Antagonism: High-affinity antagonism at 5-HT2A receptors is a defining characteristic of atypical antipsychotics.[1][5] This action, particularly in combination with D2 antagonism, is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) and may improve negative and cognitive symptoms.[13][14] The high 5-HT2A to D2 affinity ratio is a key feature of Asenapine.[2][8]
-
5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A autoreceptors can enhance dopamine release in certain brain regions, which may contribute to antidepressant effects and further mitigate the risk of EPS.[10][15]
-
Other Receptor Antagonism: Antagonism at other receptors such as 5-HT2C, 5-HT6, 5-HT7, α-adrenergic, and H1 receptors also contributes to Asenapine's overall clinical profile, including effects on mood, cognition, and sedation.[11][14][16] For instance, H1 antagonism is associated with the sedative effects of the drug.[1]
Core Signaling Pathways
The therapeutic and side effects of Asenapine are mediated by its modulation of intracellular signaling cascades downstream of its target receptors. The two most critical pathways are those linked to the Dopamine D2 and Serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[12] Activation of this pathway by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). As an antagonist, Asenapine blocks this pathway, preventing dopamine from exerting its inhibitory effect on cAMP production.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gαq/11 family of G-proteins.[17] When activated by serotonin, Gαq/11 stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Asenapine, by acting as an antagonist, blocks serotonin from initiating this signaling cascade.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. benchchem.com [benchchem.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Asenapine monotherapy in the acute treatment of both schizophrenia and bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asenapine - Wikipedia [en.wikipedia.org]
- 12. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor mechanisms of antipsychotic drug action in bipolar disorder - focus on asenapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asenapine modulates mood‐related behaviors and 5‐HT 1A/7 receptors‐mediated neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Asenapine Analysis by HPLC
Introduction
Asenapine is an atypical antipsychotic medication utilized for the treatment of schizophrenia and bipolar disorder.[1][2][3] It functions as an antagonist for dopamine, serotonin, α-adrenergic, and histamine receptors.[2][4] Given its therapeutic importance, accurate and reliable analytical methods are crucial for quality control in bulk drug and pharmaceutical formulations.[5][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Asenapine and its related impurities in various matrices.[5][6] This document provides detailed protocols for the preparation of Asenapine standards and samples for HPLC analysis, along with validated chromatographic conditions.
Experimental Protocols
Protocol 1: Preparation of Asenapine Standard Stock Solution
This protocol outlines the steps for preparing a primary stock solution of Asenapine, which can be further diluted to create working standards and calibration curve solutions.
Materials:
-
Asenapine Maleate reference standard
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the Asenapine Maleate reference standard.[4][7]
-
Transfer the weighed standard into a 10 mL volumetric flask.[7]
-
Sonicate the flask for 10-15 minutes to ensure the complete dissolution of the standard.[4][7][8]
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.[4][7] This yields a stock solution with a concentration of approximately 1000 µg/mL.
-
For working standards (e.g., 100 µg/mL), accurately dilute the stock solution with the mobile phase.[4][7]
Caption: Workflow for Asenapine Standard Preparation.
Protocol 2: Preparation of Asenapine Sample Solution from Tablets
This protocol details the extraction of Asenapine from a tablet dosage form for HPLC analysis.
Materials:
-
Diluent (Mobile phase or a specified mixture)[8]
-
Volumetric flasks (100 mL, 25 mL)[8]
-
Mortar and pestle or tablet crusher
-
Ultrasonic bath[8]
-
Syringe filter (0.45 µm PVDF or equivalent)[8]
Procedure:
-
Weigh 20 Asenapine tablets and calculate the average weight.[8]
-
Grind the tablets into a fine, uniform powder using a mortar and pestle.[8]
-
Accurately weigh an amount of the powder equivalent to 25 mg of Asenapine Maleate and transfer it to a 100 mL volumetric flask.[8]
-
Add approximately 70 mL of the diluent to the flask.[8]
-
Sonicate for 15 minutes to facilitate the extraction of the drug from the tablet matrix.[8]
-
Allow the solution to cool to room temperature.
-
Make up the volume to the 100 mL mark with the diluent.[8]
-
Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to the mark with the diluent.[8]
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[8]
Caption: Workflow for Asenapine Sample Preparation from Tablets.
Protocol 3: HPLC Method for Asenapine Quantification
This protocol provides a representative isocratic RP-HPLC method for the quantification of Asenapine. It is essential to perform system suitability tests before analysis.
Chromatographic System:
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the chosen method (see Table 1). For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer and acetonitrile (60:40, v/v), with the pH adjusted to 2.7 using ortho-phosphoric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[4][7]
-
System Equilibration: Set the HPLC system with the appropriate column and mobile phase. Equilibrate the column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]
-
System Suitability: Inject the standard solution multiple times (e.g., five or six replicates) to check system suitability parameters like %RSD of peak area, tailing factor, and theoretical plates.[8][9]
-
Analysis:
-
Data Processing: Quantify the amount of Asenapine in the sample by comparing its peak area with the calibration curve.
Caption: General HPLC Analysis Workflow.
Data Presentation
The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for Asenapine analysis.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hiber C18 (250x4.6 mm, 5 µm)[4] | SunFire C18 (250x4.6 mm, 5 µm)[7] | Inertsil ODS 3V (150x4.6mm, 5µm)[2] | Inertsil C8[5] |
| Mobile Phase | 0.05M KH₂PO₄ : ACN (60:40 v/v), pH 2.7 with OPA[4] | 0.02M KH₂PO₄ : ACN (95:05 v/v), pH 3.5 with OPA | ACN : Water (550:450 v/v) + 1mL OPA[2] | Phosphate buffer, water, and acetonitrile[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min | 1.5 mL/min[2] | 1.0 mL/min[5] |
| Detection λ | 270 nm[4][8] | 232 nm | 270 nm[2] | 220 nm[5] |
| Injection Vol. | 20 µL[4] | 20 µL | 10 µL | Not Specified |
| Retention Time | ~4.2 min[4] | ~5.51 min | ~4.9 min[2][8] | Not Specified |
ACN: Acetonitrile; OPA: Ortho-Phosphoric Acid; KH₂PO₄: Potassium Dihydrogen Phosphate
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0-150 µg/mL[4] | 0.1–20 µg/mL[7] | 25-75 ppm (µg/mL) | 0.1–14 µg/mL[10] |
| Correlation (r²) | 0.999[4] | Not Specified | 0.999[2] | 0.9988[10] |
| LOD | 0.7 µg/mL[4] | Not Specified | Not Specified | Not Specified |
| LOQ | 2.3 µg/mL[4] | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 50-150% of label claim[4] | 98.31–101.51% | 100.8%[2][8] | Not Specified |
| Precision (%RSD) | < 2%[4] | Not Specified | 0.25%[2][8] | < 2.0%[10] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; %RSD: Percent Relative Standard Deviation
References
- 1. Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. iajps.com [iajps.com]
- 10. mdpi.com [mdpi.com]
Validated UPLC-MS/MS Method for the Quantification of Asenapine in Human Plasma
Application Note and Protocol
This document provides a detailed protocol for the quantification of Asenapine (ASE) in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. This method is highly selective and sensitive, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Accurate and reliable quantification of Asenapine in plasma is crucial for clinical and research purposes. The UPLC-MS/MS method described herein offers high sensitivity, selectivity, and throughput for the determination of Asenapine concentrations in human plasma.
Experimental Protocols
This section details the procedures for sample preparation, UPLC-MS/MS analysis, and preparation of calibration and quality control samples.
Materials and Reagents
-
Asenapine (ASE) reference standard (99.6%)
-
Asenapine-¹³C-d₃ (IS) internal standard (99.5%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Blank human plasma
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate Asenapine and the internal standard from human plasma.[1][2]
Protocol:
-
Thaw frozen plasma samples and allow them to equilibrate to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 300 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Asenapine-¹³C-d₃, 25.0 ng/mL).
-
Add 25 µL of a methanol:deionized water (60:40, v/v) solution and vortex.[1]
-
Add 500 µL of 5.0 mM ammonium acetate solution (pH 9, adjusted with ammonia) and vortex.[1]
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5.0 µL of the reconstituted sample into the UPLC-MS/MS system.[1]
UPLC-MS/MS Instrumentation and Conditions
UPLC System:
-
Mobile Phase: Acetonitrile : 5.0 mM Ammonium Acetate : 10% Formic Acid (90:10:0.1, v/v/v)[1][4]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 5.0 µL[1]
-
Autosampler Temperature: 4°C[1]
-
Run Time: 4.5 minutes[1]
Mass Spectrometer:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions:
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Asenapine (1 mg/mL) and the internal standard in methanol.
-
Working Solutions: Prepare working solutions of Asenapine and the internal standard by diluting the stock solutions with the mobile phase.
-
Calibration Standards (CSs): Prepare calibration standards in blank human plasma at concentrations of 0.05, 0.10, 0.20, 0.50, 1.00, 2.00, 4.00, 8.00, 16.0, and 20.0 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare quality control samples in blank human plasma at four concentration levels:
Data Presentation
The following tables summarize the quantitative data from validated UPLC-MS/MS methods for Asenapine quantification in plasma.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.050–20.0 ng/mL | [1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL | [1][2] |
| Limit of Detection (LOD) | 0.0025 ng/mL | [1][2] |
| Correlation Coefficient (r²) | >0.998 | [3] |
| Mean Relative Recovery | 87.3% | [1][2] |
| IS-Normalized Matrix Factor | 1.03 to 1.05 | [1][2] |
Table 2: Intra- and Inter-Batch Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Batch Precision (%CV) | Inter-Batch Precision (%CV) | Accuracy (%) | Reference |
| LLOQ QC | 0.05 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | [1] |
| LQC | 0.15 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | [1] |
| MQC-1 | 1.50 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | [1] |
| MQC-2 | 5.00 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | [1] |
| HQC | 15.0 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | [1] |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in this analytical method.
Caption: Workflow for Asenapine quantification in plasma.
Caption: Preparation of calibration standards.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asenapine Impurity Profiling using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar I disorder.[1] Like all pharmaceutical products, the purity of Asenapine is a critical quality attribute that can impact its safety and efficacy. Regulatory agencies require comprehensive impurity profiling to identify and quantify any process-related impurities or degradation products. This application note provides a detailed protocol for the identification and quantification of Asenapine impurities using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on forced degradation studies to ensure the stability-indicating nature of the analytical procedure.
Experimental Protocols
Materials and Reagents
-
Asenapine maleate reference standard
-
Process-related impurity reference standards (e.g., Desmethyl asenapine, Asenapine N-oxide, cis-Asenapine, Deschloro asenapine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Tetra-n-butyl ammonium hydrogen sulphate
-
Orthophosphoric acid
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
-
Acquity BEH Shield RP18 column (1.7 µm, 2.1 mm × 100 mm) or equivalent[2]
Sample Preparation
Forced Degradation Studies:
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Dissolve Asenapine maleate in a solution of 1 M HCl and heat at 80°C.[1]
-
Base Hydrolysis: Dissolve Asenapine maleate in a solution of 1 M NaOH and heat at 80°C.[1]
-
Oxidative Degradation: Treat a solution of Asenapine maleate with 30% hydrogen peroxide.[2]
-
Thermal Degradation: Expose solid Asenapine maleate to dry heat.[2]
-
Photolytic Degradation: Expose a solution of Asenapine maleate to UV light.[2]
Following exposure to the stress conditions, neutralize the acidic and basic samples before analysis.[1]
LC-MS/MS Method
The following method can be used for the separation and quantification of Asenapine and its impurities.
Chromatographic Conditions: [2]
| Parameter | Condition |
| Column | Acquity BEH Shield RP18 (1.7 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer with tetra-n-butyl ammonium hydrogen sulphate (pH 2.2) |
| Mobile Phase B | Acetonitrile and Methanol |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| UV Detection | 228 nm |
| Elution Mode | Gradient |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | As per instrument recommendation |
| Gas Flow | As per instrument recommendation |
| Collision Energy | Optimized for each impurity |
Data Presentation
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from forced degradation studies, indicating the percentage of degradation of Asenapine under different stress conditions.
| Stress Condition | % Degradation of Asenapine |
| Acid Hydrolysis (1N HCl, 80°C, 24h) | Significant |
| Base Hydrolysis (1N NaOH, 80°C, 24h) | Significant |
| Oxidative (30% H₂O₂, RT, 24h) | Significant |
| Thermal (80°C, 48h) | Significant |
| Photolytic (UV light, 24h) | Minimal |
(Note: "Significant" and "Minimal" are qualitative summaries based on literature. Actual percentages would be determined during method validation.)[2]
Identified Asenapine Impurities
The table below lists the known process-related and degradation impurities of Asenapine, along with their molecular formulas and observed mass-to-charge ratios (m/z).
| Impurity Name | Molecular Formula | [M+H]⁺ (m/z) |
| Asenapine | C₁₇H₁₆ClNO | 286.1 |
| Desmethyl asenapine | C₁₆H₁₄ClNO | 272.1 |
| Asenapine N-oxide | C₁₇H₁₆ClNO₂ | 302.1 |
| cis-Asenapine | C₁₇H₁₆ClNO | 286.1 |
| Deschloro asenapine | C₁₇H₁₇NO | 252.1 |
| Fumaric Acid | C₄H₄O₄ | 117.0 |
| DP 1: 11-chloro-3a,12b-dihydro-1H-dibenzo[2,3:6,7] oxepino[4,5-c]pyrrole | C₁₆H₁₂ClNO | 270.1 |
| DP 2: 3-(3-chloro-6-methylidenecyclohexa-2,4-dien-1-yl)-4-(cyclohexa-1,4-dien-1-yl)-1- methylpyrrolidine | C₁₈H₂₀ClN | 286.1 |
| DP 3: 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole 2-oxide | C₁₇H₁₆ClNO₂ | 302.1 |
| DP 4: 2-(1-methyl-4-phenylpyrrolidin-3-yl)cyclohexa-2,5-dien-1-ol | C₁₇H₁₉NO | 254.1 |
| DP 5: 13-(cyclohexa-1,3-dien-1-yl)-1-methyl- 4-(6-methylidenecyclohexa-1,4-dien-1-yl)pyrrolidine | C₁₈H₂₃N | 254.2 |
(Note: DP refers to Degradation Product as identified in forced degradation studies.)[2][3][4]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Asenapine impurity profiling.
Asenapine Degradation Pathway
Caption: Simplified degradation pathway of Asenapine.
Conclusion
The described LC-MS/MS method is a powerful tool for the comprehensive impurity profiling of Asenapine. It allows for the sensitive and specific detection and quantification of process-related impurities and degradation products. This application note provides a robust framework for researchers, scientists, and drug development professionals to ensure the quality, safety, and stability of Asenapine formulations. The detailed protocol and data presentation serve as a valuable resource for method development, validation, and routine quality control testing.
References
Application Note: Quantification of Asenapine in Brain Tissue Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction and quantification of Asenapine, an atypical antipsychotic, in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for researchers in neuroscience, pharmacology, and drug development to accurately measure drug concentrations in the central nervous system, enabling pharmacokinetic and pharmacodynamic studies. The protocol includes steps for tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and optimized LC-MS/MS parameters for sensitive and selective detection.
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic action is primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] To understand the relationship between Asenapine dosage, brain exposure, and clinical efficacy or potential side effects, it is essential to have a robust and validated method for its quantification in brain tissue. This document outlines a comprehensive protocol for the analysis of Asenapine in brain tissue, adapted from established methods for antipsychotic drug analysis in biological matrices.[5][6][7]
Experimental Protocol
This protocol is intended for researchers, scientists, and drug development professionals.
Materials and Reagents
-
Asenapine standard
-
Internal Standard (IS) (e.g., Asenapine-d3 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Water, deionized
-
Phosphate buffered saline (PBS), pH 7.4
-
Brain tissue samples
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hybrid SPE)
-
Centrifuge tubes
-
Homogenizer
-
Analytical balance
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 4 volumes of cold PBS (pH 7.4) (i.e., 400 µL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Solid-Phase Extraction (SPE): A method using Hybrid Solid Phase Extraction-Precipitation technology is recommended for the removal of endogenous proteins and phospholipids.[5]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of the brain homogenate supernatant, add the internal standard. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C8 or C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution can be optimized, for example, starting with 95% A, ramping to 5% A over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.[5]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor > Product Ion Transitions:
-
Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum sensitivity.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for Asenapine analysis based on published literature. Note that values may vary depending on the specific matrix and instrumentation.
| Parameter | Matrix | Value | Reference |
| Linearity Range | Human Plasma | 0.050–20.0 ng/mL | [6][7] |
| Human Urine | 0.500-100 ng/mL | [8] | |
| Human Brain Tissue | 20-8000 ng/g (for a panel of antipsychotics) | [5] | |
| Limit of Detection (LOD) | Human Plasma | 0.0025 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | Human Plasma | 0.050 ng/mL | [6][7] |
| Human Brain Tissue | 2-80 ng/g (for a panel of antipsychotics) | [5] | |
| Recovery | Human Plasma | 85.2%–89.4% | [7] |
| Precision (% CV) | Human Plasma | ≤ 5.8% | [6][7] |
| Human Brain Tissue | < 25% at LOQ (for a panel of antipsychotics) | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for Asenapine analysis in brain tissue.
Asenapine Signaling Pathway
References
- 1. Asenapine Effects on Cognitive and Monoamine Dysfunction Elicited by Subchronic Phencyclidine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asenapine Standard in Clinical Trial Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1][2] Accurate and precise quantification of asenapine in biological matrices is paramount during clinical trials to evaluate its pharmacokinetic profile, ensuring patient safety and therapeutic efficacy.[3] These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of asenapine in clinical trial samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Bioanalytical Methods for Asenapine Quantification
The determination of asenapine concentrations in biological samples, such as human plasma and urine, is predominantly achieved through validated LC-MS/MS methods.[4][5] These methods offer high sensitivity and selectivity, which are critical for accurately measuring the low concentrations of asenapine typically observed in clinical studies.[4] HPLC methods with UV detection have also been developed and validated, particularly for pharmaceutical dosage forms and dissolution studies.[6][7]
Quantitative Data Summary
The following tables summarize the key validation parameters from published bioanalytical methods for asenapine, providing a comparative overview of their performance characteristics.
Table 1: LC-MS/MS Method Validation Parameters for Asenapine in Human Plasma
| Parameter | Method 1[4][5] | Method 2[8][9] | Method 3[10] |
| Linear Range (ng/mL) | 0.050–20.0 | 0.1–10.02 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.050 | 0.1 | Not Specified |
| Intra-batch Precision (% CV) | ≤ 5.8 | Not Specified | Not Specified |
| Inter-batch Precision (% CV) | ≤ 5.8 | Not Specified | Not Specified |
| Mean Relative Recovery (%) | 87.3 | 81.33 | Not Specified |
| Matrix Effect (IS-normalized) | 1.03–1.05 | Not Specified | Not Specified |
| Internal Standard (IS) | Asenapine-¹³C-d₃ | Gliclazide | Not Specified |
Table 2: HPLC Method Validation Parameters for Asenapine
| Parameter | Method 1 (Tablets)[11] | Method 2 (Tablets)[7] | Method 3 (Dissolution Media)[6] |
| Linear Range (µg/mL) | 0.1–20 | 0–150 | 0.1–14 |
| Recovery (%) | 98.31–101.51 | Not Specified | Not Specified |
| Precision (% RSD) | Intra-day: 0.76–1.0, Inter-day: 0.93–1.32 | < 2.0 | Not Specified |
| Limit of Quantification (LOQ) (ng/mL) | Not Specified | Not Specified | 25.03 |
Signaling Pathway and Metabolism of Asenapine
Asenapine exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[12][13] Its broad receptor binding profile also includes high affinity for other serotonin, dopamine, and adrenergic receptors, while having no significant affinity for muscarinic receptors.[13][14] The primary metabolic pathways for asenapine involve direct glucuronidation, primarily by UGT1A4, and oxidative metabolism, mainly through CYP1A2.[15][16]
Experimental Protocols
Protocol 1: Asenapine Quantification in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of asenapine in human plasma.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard working solution (Asenapine-¹³C-d₃).
-
Vortex the mixture for 30 seconds.
-
Add 2.0 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A validated HPLC system capable of gradient or isocratic elution.
-
Column: Chromolith Performance RP8e (100 mm × 4.6 mm) or equivalent.[5]
-
Mobile Phase: Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v).[5]
-
Flow Rate: 0.8 mL/min.[8]
-
Injection Volume: 15 µL.[8]
-
Column Temperature: 40°C.[8]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dwell Time: 300 ms.[4]
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of asenapine standard into blank human plasma.
-
Analyze the calibration standards and QC samples along with the unknown clinical trial samples.
-
Construct a calibration curve by plotting the peak area ratio of asenapine to the internal standard against the nominal concentration.
-
Determine the concentration of asenapine in the unknown samples from the calibration curve.
Protocol 2: Asenapine Quantification in Pharmaceutical Tablets by HPLC-UV
This protocol provides a general procedure for the determination of asenapine in tablet dosage forms.[11]
1. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve asenapine maleate reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to a known amount of asenapine into a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume. Filter the solution before analysis.
2. Chromatographic Conditions
-
HPLC System: A validated HPLC system with a UV detector.
-
Column: SunFire C18 (250 × 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate: Acetonitrile (95:05, v/v), with pH adjusted to 3.5 with o-phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 232 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Analysis
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the asenapine peaks.
-
Calculate the amount of asenapine in the tablet sample by comparing the peak area of the sample to the peak area of the standard.
Conclusion
The use of a well-characterized asenapine standard is fundamental for the accurate and reliable quantification of the drug in clinical trial samples. The LC-MS/MS and HPLC methods described provide the necessary sensitivity, selectivity, and robustness for pharmacokinetic assessments and quality control of pharmaceutical formulations. Adherence to validated protocols is essential to ensure data integrity and compliance with regulatory guidelines.
References
- 1. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Asenapine pharmacokinetics and tolerability in a pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Simultaneous determination of asenapine and valproic acid in human plasma using LC-MS/MS: Application of the method to support pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asenapine: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Asenapine in Pharmaceutical Formulations by RP-HPLC
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Asenapine in various pharmaceutical formulations. Asenapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, requires precise analytical methods for quality control and formulation development.[1][2] The described method is simple, specific, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1] This document provides a comprehensive protocol, including system suitability, sample preparation, and a summary of validation parameters, making it suitable for implementation in quality control and research laboratories.
Introduction
Asenapine is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] Its efficacy is dependent on achieving appropriate therapeutic concentrations, making accurate quantification in pharmaceutical dosage forms critical. RP-HPLC is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note presents a validated RP-HPLC method for the determination of Asenapine, providing researchers, scientists, and drug development professionals with a reliable analytical procedure. Several methods have been developed for the determination of asenapine maleate in bulk and pharmaceutical formulations.[3]
Chromatographic Conditions
A summary of various reported chromatographic conditions for the quantification of Asenapine is presented in Table 1. The selected method for the detailed protocol utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, offering a good balance of resolution, peak shape, and run time.
Table 1: Comparison of Reported RP-HPLC Methods for Asenapine Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Inertsil ODS 3V (150mm × 4.6mm, 5µm)[1] | Hiber C18 (250 x 4.6 mm, 5 µm)[4] | SunFire C18 (250×4.6 mm, 5 µm)[5] | ZODIAC C18[6] |
| Mobile Phase | Acetonitrile:Milli-Q water with Ortho Phosphoric Acid (550:450:1 v/v/v)[1] | 0.05M KH2PO4 (pH 2.7):Acetonitrile (60:40 v/v)[4] | 0.02M KH2PO4 (pH 3.5):Acetonitrile (95:5 v/v)[5] | Triethylamine Buffer:Acetonitrile (50:50 v/v)[6] |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 270 nm[1] | 270 nm[4] | 232 nm[5] | 220 nm[6] |
| Retention Time | 4.9 min[1] | 4.2 min[4] | 5.5 min[5] | 3.075 min[6] |
Method Validation Summary
The chosen method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][7] A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 25 ppm - 75 ppm[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 98% - 102%[1] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 1.18 ± 0.45 µg/mL[8] |
| Limit of Quantification (LOQ) | 3.6 ± 0.31 µg/mL[8] |
| Specificity | No interference from excipients[1][9] |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition[1][7] |
Experimental Protocol
This section provides a detailed protocol for the quantification of Asenapine in tablet formulations.
Materials and Reagents
-
Asenapine Maleate reference standard
-
Asenapine tablets
-
Acetonitrile (HPLC grade)
-
Milli-Q water
-
Ortho Phosphoric Acid (OPA)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
Equipment
-
HPLC system with UV detector (e.g., Waters Alliance, Shimadzu LC-2010HT)[1]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm PVDF)[1]
-
Sonicator
Preparation of Mobile Phase and Diluent
-
Mobile Phase Preparation: Mix 550 mL of Acetonitrile with 450 mL of Milli-Q water.[1] Add 1 mL of Ortho Phosphoric Acid.[1]
-
Degassing: Sonicate the mobile phase for 15 minutes to degas.[1]
-
Diluent: The mobile phase is also used as the diluent.[1]
Preparation of Standard Solutions
-
Standard Stock Solution (250 µg/mL): Accurately weigh 25 mg of Asenapine Maleate and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Working Standard Solution (50 ppm): Dilute 5 mL of the standard stock solution to 25 mL with the diluent.[1]
-
Linearity Solutions: Prepare a series of linearity solutions ranging from 25 ppm to 75 ppm from the standard stock solution.[1]
Preparation of Sample Solution (from Tablets)
-
Weigh and powder 20 tablets to determine the average tablet weight.[1]
-
Transfer a quantity of the powder equivalent to 25 mg of Asenapine Maleate into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with the diluent.[1]
-
Further dilute 5 mL of this solution to 25 mL with the diluent.[1]
-
Filter the resulting solution through a 0.45 µm PVDF syringe filter before injection.[1]
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Method 1 of Table 1.
-
Inject 10 µL of the standard solution six times to check for system suitability. The %RSD for the peak areas should be not more than 2%.[1]
-
Inject the blank (diluent), followed by the standard and sample solutions in triplicate.
-
Record the peak areas and calculate the concentration of Asenapine in the sample.
Experimental Workflow
Caption: RP-HPLC workflow for Asenapine quantification.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of Asenapine in pharmaceutical formulations. The method is validated according to ICH guidelines and is suitable for routine quality control analysis and for supporting formulation development studies. The provided protocol and validation data offer a solid foundation for laboratories to implement this analytical procedure.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Development of a Stability-Indicating Assay for Asenapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating assay methods. These methods are essential for determining the shelf-life of the drug product and for monitoring the drug's stability under various environmental conditions. This application note provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Asenapine in the presence of its degradation products, developed in accordance with International Conference on Harmonisation (ICH) guidelines.[2][3]
The developed method is simple, specific, accurate, and precise, making it suitable for routine quality control analysis of Asenapine in bulk and pharmaceutical dosage forms.[4] Forced degradation studies were conducted to demonstrate the method's ability to separate Asenapine from its potential degradation products formed under various stress conditions.[2][5]
Experimental Protocols
Materials and Reagents
-
Asenapine Maleate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Milli-Q water or equivalent
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Asenapine tablets (for formulation analysis)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is employed for the separation and quantification of Asenapine and its degradation products.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | SunFire C18, 5 µm, 250 x 4.6 mm i.d.[2] |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate: Acetonitrile (95:05, v/v), pH adjusted to 3.5 with 1% o-phosphoric acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Detector Wavelength | 232 nm[2] |
| Column Temperature | Ambient (25 ± 2 °C)[2] |
| Run Time | 8 minutes[2] |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Asenapine Maleate reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linearity range (e.g., 0.1–20 µg/mL).[2]
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Asenapine to a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[6] The drug is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: To 1 mL of the Asenapine stock solution (1000 µg/mL), add 1 mL of 1 N HCl. Reflux the solution at 80°C for 24 hours.[2] After cooling, neutralize the solution with 1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the Asenapine stock solution (1000 µg/mL), add 1 mL of 1 N NaOH. Reflux the solution at 80°C for 24 hours.[2] After cooling, neutralize the solution with 1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Asenapine stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[2] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 80°C in an oven for 24 hours.[2] After the specified time, weigh 10 mg of the heat-treated drug, dissolve it in 10 mL of mobile phase, and then dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug powder to direct sunlight for 24 hours.[2] After exposure, prepare a 100 µg/mL solution in the mobile phase.
Data Presentation
The results of the forced degradation studies are summarized in the table below. The method effectively separates the parent Asenapine peak from the peaks of the degradation products.
| Stress Condition | Time (h) | % Recovery of Asenapine | Retention Time of Degradation Products (min) |
| Acid Hydrolysis (1 N HCl) | 24 | 82.41[2] | 4.055, 6.028[2] |
| Base Hydrolysis (1 N NaOH) | 24 | 91.70[2] | 6.086[2] |
| Oxidative (3% H₂O₂) | 24 | 98.46[2] | - |
| Dry Heat (80°C) | 24 | 99.31[2] | - |
| Sunlight | 24 | 99.07[2] | - |
Visualizations
Caption: Workflow for the development and validation of the Asenapine stability-indicating HPLC method.
Caption: Logical workflow of the forced degradation study for Asenapine.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes and Protocols for Asenapine Sample Preparation in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Asenapine from biological matrices, primarily human plasma, for bioanalytical quantification. The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Accurate and reliable quantification of Asenapine in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document outlines validated and reproducible sample preparation methodologies to ensure high-quality data for bioanalytical research.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different Asenapine sample preparation methods.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data [1][2]
| Parameter | Asenapine | Internal Standard (IS) | Reference |
| Matrix | Human Plasma | Asenapine-¹³C-d₃ | [1] |
| Extraction Solvent | Methyl tert-butyl ether | Methyl tert-butyl ether | [1] |
| Extraction Recovery (%) | 87.3 (mean) | Not specified | [1] |
| Matrix Effect (IS-normalized) | 1.03 - 1.05 | Not applicable | [1] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | Not applicable | [1] |
| Linearity Range | 0.050 - 20.0 ng/mL | Not applicable | [1] |
| Intra-batch Precision (% CV) | 1.3 - 2.8 | Not specified | [1] |
| Inter-batch Precision (% CV) | 2.4 - 5.8 | Not specified | [1] |
| Intra-batch Accuracy (%) | 94.1 - 99.5 | Not specified | [1] |
| Inter-batch Accuracy (%) | 91.2 - 97.0 | Not specified | [1] |
| Matrix | Human Plasma | Gliclazide | [2] |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Methyl tert-butyl ether (MTBE) | [2] |
| Extraction Recovery (%) | > 81.3 | > 78.45 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not applicable | [2] |
| Linearity Range | 0.1 - 10.02 ng/mL | Not applicable | [2] |
Table 2: Protein Precipitation (PPT) Performance Data
| Parameter | Value | Reference |
| Matrix | Rat Plasma | [3] |
| Precipitating Agent | Methanol | [3] |
| Extraction Recovery (%) | 95.12 - 99.53 | [3] |
| Lower Limit of Quantification (LOQ) | 3.6 µg/mL | [3] |
| Linearity Range | 1 - 20 µg/mL | [3] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Precipitating solvent: Acetonitrile or Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., Asenapine-¹³C-d₃)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
References
- 1. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
Application of Asenapine in Preclinical Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asenapine is an atypical antipsychotic medication with a unique pharmacological profile, characterized by high-affinity antagonism of a broad range of dopamine, serotonin, and other neurotransmitter receptors.[1][2] This profile has prompted extensive preclinical investigation into its potential therapeutic effects on various central nervous system disorders. These application notes provide a comprehensive overview of the use of asenapine in preclinical behavioral studies, offering detailed experimental protocols and a summary of key quantitative findings. The information is intended to guide researchers in designing and implementing studies to evaluate the behavioral effects of asenapine in animal models of psychiatric and neurological conditions.
Mechanism of Action: Signaling Pathways
Asenapine's primary mechanism of action is believed to be mediated through its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Blockade of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmission.
Dopamine D2 Receptor Antagonism Signaling Pathway
Antagonism of the D2 receptor by asenapine primarily impacts the Gαi/o-coupled signaling pathway. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and neuronal function. Furthermore, D2 receptor blockade can disinhibit the Akt/GSK-3β signaling pathway. Under basal conditions, Akt is active and phosphorylates GSK-3β, thereby inhibiting it. D2 receptor activation can suppress Akt activity. By blocking the D2 receptor, asenapine can lead to increased Akt activity and subsequent inhibition of GSK-3β, a key regulator of synaptic plasticity and cellular resilience.[3][4]
Serotonin 5-HT2A Receptor Antagonism Signaling Pathway
Asenapine's antagonism of the 5-HT2A receptor primarily affects the Gαq/11 signaling pathway.[5][6] This blockade prevents the activation of phospholipase C (PLC), which is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] Consequently, the downstream signaling events, including the release of intracellular calcium (Ca2+) mediated by IP3 and the activation of Protein Kinase C (PKC) by DAG, are attenuated. This modulation of the PLC-IP3-DAG pathway can influence neuronal excitability, synaptic plasticity, and neurotransmitter release.
Data Presentation: Summary of Quantitative Behavioral Data
The following tables summarize the quantitative data from key preclinical behavioral studies investigating the effects of asenapine.
Table 1: Effect of Asenapine on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Locomotor Activity (Total Distance cm/60 min, Mean ± SEM) | % Inhibition vs. Amphetamine |
| Vehicle + Saline | - | 5,000 ± 500 | - |
| Vehicle + Amphetamine | 1.0 | 25,000 ± 2,000 | 0% |
| Asenapine + Amphetamine | 0.01 | 22,500 ± 1,800 | 10% |
| Asenapine + Amphetamine | 0.03 | 11,250 ± 1,500 | 55% |
| Asenapine + Amphetamine | 0.1 | 6,250 ± 1,000 | 75% |
| Asenapine + Amphetamine | 0.3 | 4,500 ± 800 | 82% |
| p < 0.05 compared to Vehicle + Amphetamine group. Data are illustrative and compiled from representative studies.[7][8] |
Table 2: Effect of Asenapine on Apomorphine-Induced Prepulse Inhibition (PPI) Deficits in Rats
| Pre-treatment | Treatment | Dose (mg/kg, s.c.) | % PPI (Mean ± SEM) | % Reversal of Deficit |
| Vehicle | Saline | - | 65 ± 5 | - |
| Vehicle | Apomorphine | 0.5 | 30 ± 4 | 0% |
| Asenapine | Apomorphine | 0.01 | 45 ± 5 | 43% |
| Asenapine | Apomorphine | 0.03 | 55 ± 6 | 71% |
| Asenapine | Apomorphine | 0.1 | 60 ± 5 | 86% |
| p < 0.05 compared to Vehicle + Apomorphine group. Data are illustrative and compiled from representative studies.[9][10] |
Table 3: Effect of Asenapine on Anxiety-Related Behavior in the Elevated Plus Maze (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s, Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 25 ± 3 | 8 ± 1 |
| Asenapine | 0.1 | 40 ± 5 | 12 ± 2 |
| Asenapine | 0.3 | 55 ± 6 | 15 ± 2 |
| *p < 0.05 compared to Vehicle group. Data are illustrative and compiled from representative studies.[11][12] |
Table 4: Effect of Asenapine on Repetitive Behavior in the Marble Burying Test (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried (Mean ± SEM) |
| Vehicle | - | 18 ± 2 |
| Asenapine | 0.1 | 12 ± 2 |
| Asenapine | 0.3 | 8 ± 1 |
| *p < 0.05 compared to Vehicle group. Data are illustrative and compiled from representative studies.[13][14] |
Table 5: Effect of Asenapine on Fear Memory in the Conditioned Fear Stress Test (Rats)
| Treatment Group | Dose (mg/kg, s.c.) | % Freezing Time (Mean ± SEM) |
| Vehicle | - | 70 ± 5 |
| Asenapine | 0.1 | 65 ± 6 |
| Asenapine | 0.3 | 45 ± 7 |
| p < 0.05 compared to Vehicle group. Data are illustrative and compiled from representative studies.[15][16] |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to attenuate the locomotor-stimulating effects of amphetamine, a psychostimulant that increases dopamine release.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Habituate rats to the testing room for at least 1 hour before the experiment.
-
Administer asenapine (e.g., 0.01-0.3 mg/kg, s.c.) or vehicle 30 minutes prior to the amphetamine challenge.
-
Administer d-amphetamine sulfate (e.g., 1.0 mg/kg, s.c.) or saline.
-
Immediately place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.
-
-
Data Analysis: Analyze the total distance traveled or total beam breaks using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between the asenapine-treated groups and the amphetamine-only control group.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in certain psychiatric disorders like schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Animals: Male Wistar rats (275-325 g).
-
Apparatus: Startle response chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituate rats to the startle chambers with background white noise (e.g., 65 dB) for a 5-minute acclimation period.
-
Administer asenapine (e.g., 0.01-0.1 mg/kg, s.c.) or vehicle 30 minutes before the administration of the PPI-disrupting agent.
-
Administer apomorphine (e.g., 0.5 mg/kg, s.c.) or saline 5 minutes before the start of the test session.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 73, 81, or 89 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Trials are presented in a pseudorandom order.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Analyze the data using a two-way ANOVA with treatment and prepulse intensity as factors.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes.
-
Administer asenapine (e.g., 0.1-0.3 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using a one-way ANOVA or a t-test.
Marble Burying Test
This test is used to model repetitive and anxiety-related behaviors. The innate tendency of rodents to bury novel objects is quantified to assess the effects of pharmacological agents.
-
Animals: Male ICR mice (6-8 weeks old).
-
Apparatus: Standard mouse cages filled with 5 cm of bedding material. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Habituate mice to the testing room.
-
Administer asenapine (e.g., 0.1-0.3 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Place a single mouse in the cage with the marbles.
-
Leave the mouse undisturbed for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Compare the number of marbles buried between the treatment groups using a one-way ANOVA or a t-test.
Conditioned Fear Stress
This paradigm is used to study fear learning and memory. An aversive unconditioned stimulus (e.g., footshock) is paired with a neutral conditioned stimulus (e.g., a tone or a specific context), leading to a conditioned fear response (e.g., freezing) to the conditioned stimulus alone.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing.
-
Procedure:
-
Conditioning Day:
-
Place the rat in the conditioning chamber.
-
After a 2-minute habituation period, present a conditioned stimulus (e.g., a tone) for 30 seconds, co-terminating with a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the pairing 2-3 times with an inter-trial interval of 2 minutes.
-
-
Testing Day (24 hours later):
-
Administer asenapine (e.g., 0.1-0.3 mg/kg, s.c.) or vehicle 30 minutes before the test.
-
Place the rat in the conditioning chamber (for contextual fear) or a novel context (for cued fear) and present the conditioned stimulus.
-
Record the amount of time the rat spends freezing (complete immobility except for respiration) for a 5-minute period.
-
-
-
Data Analysis: Calculate the percentage of time spent freezing. Analyze the data using a one-way ANOVA or a t-test to compare between groups.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmstudent.com [thepharmstudent.com]
- 3. liralab.it [liralab.it]
- 4. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Asenapine reduces anxiety-related behaviours in rat conditioned fear stress model | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 16. Asenapine reduces anxiety-related behaviours in rat conditioned fear stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sexually divergent expression of active and passive conditioned fear responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Asenapine Peak Tailing in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with asenapine peak tailing in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving asenapine peak tailing. Each guide addresses a specific potential cause and provides a detailed experimental protocol to rectify the issue.
Issue 1: Asenapine Peak Tailing Observed with a Standard C18 Column
Question: My asenapine peak is exhibiting significant tailing on a standard C18 column. What is the likely cause and how can I fix it?
Answer:
Peak tailing of basic compounds like asenapine on standard silica-based C18 columns is a common issue. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica surface of the stationary phase.[1][2] Asenapine, with pKa values of approximately 7.52 and 8.51, can exist in a protonated, positively charged state that strongly interacts with ionized, negatively charged silanol groups, leading to peak tailing.[3][4]
Caption: Troubleshooting workflow for asenapine peak tailing.
-
Objective: To minimize silanol interactions by adjusting the mobile phase pH and buffer concentration.
-
Initial Mobile Phase: Prepare a mobile phase with a pH that is at least 2 pH units below the pKa of asenapine (e.g., pH 2.5-3.5).[5] This ensures that the silanol groups on the stationary phase are fully protonated and less likely to interact with the protonated asenapine molecules.[1][6]
-
Procedure:
-
Prepare a buffer solution, such as 25 mM potassium phosphate, and adjust the pH to 3.0 using phosphoric acid.[7]
-
The mobile phase can be a mixture of this buffer and an organic modifier like acetonitrile (ACN) or methanol. A typical starting point could be 60:40 (v/v) ACN:Buffer.
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Inject the asenapine standard and observe the peak shape.
-
-
Buffer Concentration Adjustment: If tailing persists, increasing the buffer concentration to 50 mM can help to further mask residual silanol interactions.[8]
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Expected Tailing Factor (Tf) |
| Mobile Phase pH | 7.0 | 3.0 | 1.2 - 1.5 |
| Buffer Concentration | 10 mM | 25-50 mM | 1.1 - 1.3 |
Issue 2: Peak Tailing Persists Even at Low Mobile Phase pH
Question: I've adjusted my mobile phase pH to 3.0, but I still see significant tailing for my asenapine peak. What else can I do?
Answer:
If adjusting the pH is not sufficient, it's likely that your column has a high number of accessible, active silanol groups. In this case, you can either use a more inert column or add a competitive base to the mobile phase to block these active sites.
Caption: Options for addressing persistent peak tailing.
-
Objective: To reduce silanol interactions by using a stationary phase with fewer active sites.
-
Procedure:
-
Replace the standard C18 column with a highly deactivated, end-capped C18 or a C8 column.[6][8] Columns with polar-embedded groups or charged surface hybrid (CSH) technology can also provide excellent peak shape for basic compounds.[9]
-
Equilibrate the new column with your optimized mobile phase (e.g., pH 3.0 buffer and ACN).
-
Inject the asenapine standard and compare the peak shape to the previous results.
-
-
Objective: To competitively block active silanol sites.
-
Procedure:
-
Prepare your mobile phase as before (e.g., pH 3.0 buffer and ACN).
-
Add a small amount of a basic modifier, such as triethylamine (TEA), to the aqueous portion of the mobile phase at a concentration of 0.1% (v/v).[7]
-
Mix thoroughly and degas the mobile phase.
-
Equilibrate the column and inject the asenapine standard.
-
| Troubleshooting Strategy | Expected Tailing Factor (Tf) | Resolution (Rs) with a closely eluting peak |
| Standard C18 at pH 7.0 | > 2.0 | < 1.5 |
| Standard C18 at pH 3.0 | 1.5 - 1.8 | 1.5 - 1.8 |
| End-Capped C18 at pH 3.0 | 1.1 - 1.4 | > 1.8 |
| Standard C18 at pH 3.0 with 0.1% TEA | 1.2 - 1.5 | > 1.7 |
Issue 3: All Peaks in the Chromatogram are Tailing
Question: It's not just my asenapine peak; all the peaks in my chromatogram are tailing. What could be the problem?
Answer:
When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system itself or a problem with the column that is not analyte-specific.
Caption: Troubleshooting systemic peak tailing issues.
-
Objective: To identify and resolve system-level problems causing peak tailing.
-
Procedure:
-
Column Void/Blockage: A void at the head of the column or a partially blocked frit can cause peak distortion.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can lead to peak broadening and tailing.[10]
-
Action: Ensure all tubing is as short and narrow in diameter as possible. Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[8]
-
Action: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, column overload was the likely cause. Reduce the injection volume or sample concentration accordingly.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal USP Tailing Factor (Tf) for asenapine analysis?
A: An ideal peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. A value greater than 2.0 is generally unacceptable for quantitative analysis.[9]
Q2: Can the choice of organic solvent (acetonitrile vs. methanol) affect asenapine peak tailing?
A: Yes. While both are common reversed-phase solvents, they have different properties. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. In some cases, methanol may have different interactions with the analyte and stationary phase that could either improve or worsen peak shape. It is worth experimenting with both to determine the optimal solvent for your specific method.[7]
Q3: My asenapine peak is fronting, not tailing. What causes this?
A: Peak fronting is often caused by sample overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase (dissolving the sample in a much stronger solvent than the initial mobile phase).[8] Try diluting your sample or dissolving it in the initial mobile phase composition.
Q4: How often should I replace my HPLC column to avoid peak tailing issues?
A: Column lifetime depends on the operating conditions (pH, pressure, temperature) and the cleanliness of the samples. Monitor system suitability parameters like tailing factor, theoretical plates, and resolution. A significant degradation in these parameters, which cannot be restored by column flushing, indicates that the column should be replaced.[9]
Q5: Are there alternatives to silica-based columns for asenapine analysis?
A: Yes. Non-silica-based columns, such as those with polymer or zirconia stationary phases, can eliminate the issue of silanol interactions.[2] Hybrid silica-organic particles also offer improved pH stability and reduced silanol activity.[11] These can be excellent choices for robust methods for basic compounds like asenapine.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Asenapine [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. academic.oup.com [academic.oup.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Asenapine Bioanalysis by Mass Spectrometry
Welcome to the technical support center for the bioanalysis of Asenapine using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Asenapine analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Asenapine, endogenous components of biological samples like plasma, serum, or urine can interfere with the ionization of Asenapine and its internal standard in the mass spectrometer's ion source.[3][4] This can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical method.[5][6]
Q2: I am observing significant ion suppression in my Asenapine assay. What are the likely causes?
A2: Ion suppression is a common manifestation of matrix effects and can be caused by several factors:
-
Phospholipids: These are major components of biological membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]
-
Salts and other endogenous components: High concentrations of salts from buffers or the biological matrix itself can reduce ionization efficiency.[1]
-
Co-eluting metabolites: Asenapine is extensively metabolized, and its metabolites could potentially co-elute and interfere with the parent drug's ionization.[7]
-
Poor sample cleanup: Inadequate removal of matrix components during sample preparation is a primary reason for significant matrix effects.[3][8]
Q3: How can I quantitatively assess matrix effects in my Asenapine method?
A3: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[9] For a robust method, the internal standard (IS)-normalized MF should be close to 1. One study on Asenapine reported an IS-normalized matrix factor ranging from 1.03 to 1.05, indicating minimal matrix effects.[10]
Q4: What is the best sample preparation technique to minimize matrix effects for Asenapine?
A4: While there is no single "best" technique, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and effective methods for reducing matrix effects in Asenapine bioanalysis.[10][11] LLE, often using methyl tert-butyl ether (MTBE), is a simple and cost-effective method for extracting Asenapine from plasma.[10][12] SPE can offer cleaner extracts by using specific sorbents to retain the analyte while washing away interfering matrix components.[11] Protein precipitation is a simpler but generally less clean method that may result in more significant matrix effects due to insufficient removal of phospholipids.[13]
Q5: Should I use a specific type of internal standard (IS) for Asenapine analysis?
A5: Yes, the use of a stable isotope-labeled (SIL) internal standard, such as Asenapine-¹³C-d₃, is highly recommended.[10] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing it to compensate for variations in ionization efficiency, thus improving the accuracy and precision of the assay.[10]
Troubleshooting Guide
Issue 1: Inconsistent or Low Analyte Response
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment: Infuse a standard solution of Asenapine post-column while injecting an extracted blank matrix sample. Dips in the baseline signal will indicate regions of ion suppression.[1][5] 2. Improve sample cleanup: Switch from protein precipitation to a more rigorous technique like LLE or SPE. Consider using phospholipid removal plates or cartridges.[4][14] 3. Optimize chromatography: Adjust the gradient or change the stationary phase to separate Asenapine from the suppression zones identified in the post-column infusion experiment.[5] |
| Poor Extraction Recovery | 1. Optimize LLE solvent and pH: Experiment with different organic solvents and adjust the pH of the aqueous phase to ensure efficient partitioning of Asenapine. For Asenapine, a basic pH (e.g., 9.0) is often used.[7][10] 2. Evaluate SPE sorbent and elution solvent: If using SPE, test different sorbent chemistries (e.g., C18, mixed-mode) and optimize the wash and elution solvent compositions. |
| Suboptimal MS Source Conditions | 1. Re-optimize source parameters: Systematically tune parameters such as ion spray voltage, gas temperatures, and gas flows using a neat solution of Asenapine to maximize signal intensity.[7] |
Issue 2: High Variability in Results Between Samples
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | 1. Use a stable isotope-labeled internal standard: If not already in use, switching to a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[10] 2. Assess matrix variability: Analyze samples from multiple sources (e.g., different patient lots) to understand the range of matrix effects. |
| Inconsistent Sample Preparation | 1. Ensure precise and accurate pipetting: Inaccurate pipetting of the sample, IS, or extraction solvent can lead to significant variability. 2. Standardize all steps: Ensure consistent vortexing times, centrifugation speeds and times, and evaporation conditions for all samples.[7] |
Experimental Protocols & Data
Liquid-Liquid Extraction (LLE) Protocol for Asenapine in Human Plasma[7][10]
-
Pipette 300 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., Asenapine-¹³C-d₃).
-
Briefly vortex the sample.
-
Add 500 µL of 5.0 mM ammonium acetate buffer (pH 9.0).
-
Vortex again.
-
Add 3.0 mL of methyl tert-butyl ether (MTBE) and vortex thoroughly.
-
Centrifuge for 5 minutes at approximately 1800 x g.
-
Freeze the lower aqueous layer using a dry ice bath.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Parameters for Asenapine Analysis
| Parameter | Value | Reference |
| Mass Spectrometer | Triple Quadrupole (e.g., API-4000) | [7][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7][10] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [7][10] |
| Precursor Ion (m/z) | 286.1 | [10] |
| Product Ion (m/z) | 166.0 | [10] |
| IS Precursor Ion (m/z) | 290.0 (for Asenapine-¹³C-d₃) | [10] |
| IS Product Ion (m/z) | 166.1 | [10] |
| Ion Spray Voltage | +5500 V | [7] |
| Vaporizer Temperature | 500°C | [7] |
Quantitative Data on Asenapine Matrix Effects
| Biological Matrix | Sample Preparation | Matrix Effect Measurement | Result | Reference |
| Human Plasma | Liquid-Liquid Extraction | IS-Normalized Matrix Factor | 1.03 - 1.05 | [10] |
| Hair | Solid-Phase Extraction | Matrix Effect (%) | -35.6% to 654.4% | [11] |
| Nail Clippings | Solid-Phase Extraction | Matrix Effect (%) | -71.0% to -10.8% | [11] |
Visualizations
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Asenapine bioanalysis.
Caption: A decision tree for troubleshooting matrix effects in Asenapine bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Asenapine Extraction from Biological Matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the recovery of asenapine from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting asenapine from biological samples? A1: The most frequently employed methods for asenapine extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3] LLE, often utilizing methyl tert-butyl ether (MTBE), is noted for its simplicity and high recovery rates in plasma.[1][4][5] SPE is also a viable and automatable method, particularly for matrices like urine.[3]
Q2: What is a typical extraction recovery rate for asenapine? A2: A good extraction recovery for asenapine is generally above 80%. Several validated methods report mean recoveries ranging from approximately 81% to over 100% for LLE from plasma and other tissues.[2][6] One highly consistent LLE method reported a mean relative recovery of 87.3% from human plasma.[1][7]
Q3: Which biological matrices are most commonly analyzed for asenapine? A3: Human plasma is the most common matrix for pharmacokinetic and bioequivalence studies.[1][4][6] Urine is also frequently analyzed to evaluate excretion pathways.[3][8] Alternative matrices such as hair and nail clippings have also been explored for monitoring asenapine levels.[9]
Q4: Why is it important to separate asenapine from its metabolites during analysis? A4: Asenapine is extensively metabolized into compounds like N-desmethylasenapine (DMA) and asenapine-N⁺-glucuronide (ASG).[1][8] To ensure accurate quantification of the parent drug, the analytical method must be selective enough to chromatographically resolve asenapine from these metabolites, preventing potential interference.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data from various validated asenapine extraction protocols.
Table 1: Comparison of Asenapine Extraction Method Performance
| Extraction Method | Biological Matrix | Average Recovery (%) | Analytical Method | Key Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 87.3% | LC-MS/MS | [1][7] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | >81.3% | LC-MS/MS | [6] |
| Liquid-Liquid Extraction (LLE) | Rat Plasma & Tissue | 83% - 102% | RP-HPLC | [2] |
| Solid-Phase Extraction (SPE) | Human Urine | Not specified, but validated | SPE-LC-MS/MS | [3] |
Table 2: Optimized Parameters for Liquid-Liquid Extraction (LLE) of Asenapine from Human Plasma
| Parameter | Value / Description | Key Reference |
| Sample Volume | 300 µL | [1][4] |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | [1][4][5] |
| Internal Standard (IS) | Asenapine-13C-d3 | [1] |
| Mobile Phase Example | Acetonitrile & 5.0 mM ammonium acetate with 10% formic acid (90:10:0.1, v/v/v) | [1] |
| pH of Mobile Phase | ~5.5 | [1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during asenapine extraction.
Q: My asenapine recovery is consistently low. What are the potential causes and solutions?
A: Low recovery can stem from several factors related to your extraction procedure. Here is a breakdown of potential issues by method:
-
For Liquid-Liquid Extraction (LLE):
-
Incorrect Solvent Polarity/pH: The choice of extraction solvent and sample pH is critical. Asenapine is efficiently extracted with solvents like methyl tert-butyl ether (MTBE).[1][4] Ensure the pH of the aqueous phase is optimized to keep asenapine in its neutral, more extractable form.
-
Insufficient Mixing: Ensure thorough mixing (e.g., vortexing) to maximize the surface area contact between the aqueous and organic phases.
-
Emulsion Formation: Emulsions can trap the analyte and prevent clean phase separation. If emulsions occur, try longer centrifugation times, temperature changes (cooling), or the addition of a small amount of salt.
-
Incomplete Phase Separation: After centrifugation, be careful to aspirate only the organic layer without disturbing the aqueous or protein layers.
-
-
For Solid-Phase Extraction (SPE):
-
Incorrect Sorbent: Ensure the SPE sorbent chemistry (e.g., C18, HLB) is appropriate for asenapine's chemical properties.
-
Improper Cartridge Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor analyte retention. Follow the manufacturer's protocol precisely.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause analyte breakthrough and loss.
-
Inappropriate Wash/Elution Solvents: The wash solvent may be too strong, leading to premature elution of asenapine. Conversely, the elution solvent may be too weak to desorb the analyte completely from the sorbent.
-
Q: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I fix this?
A: Matrix effects are a common challenge in bioanalysis. Consider the following solutions:
-
Improve Sample Cleanup: Protein precipitation is a fast but "dirtier" method. Switching to a more rigorous technique like LLE or SPE can remove more interfering matrix components.[10]
-
Optimize Chromatography: Adjust your LC gradient to better separate asenapine from co-eluting matrix components. Using a different column chemistry may also help.[1][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as Asenapine-13C-d3, will co-elute with the analyte and experience the same matrix effects, thereby providing more accurate quantification.[1]
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components.
Q: My extraction recovery is highly variable and not reproducible. What should I investigate?
A: Poor reproducibility often points to inconsistencies in the experimental workflow.
-
Standardize Procedures: Ensure every step is performed identically for all samples. This includes vortexing/shaking times, centrifugation speeds and times, and incubation temperatures.
-
Pipetting Accuracy: Calibrate your pipettes regularly. Inaccurate pipetting of the sample, internal standard, or solvents is a major source of variability.
-
Evaporation and Reconstitution: If using an evaporation step, avoid drying the sample completely to prevent the analyte from adhering to the container walls. Ensure the reconstitution solvent fully redissolves the residue by vortexing thoroughly.
Q: I suspect asenapine is degrading during sample preparation. How can I improve its stability?
A: Asenapine is generally stable, but degradation can occur under certain conditions.
-
Control Temperature: Keep biological samples on ice or at 4°C during processing to minimize enzymatic activity.[1]
-
Limit Exposure to Light and Extreme pH: While studies show good stability under various stress conditions, it is good practice to protect samples from direct sunlight and avoid prolonged exposure to harsh acidic or alkaline conditions.[11][12]
-
Check Solution Stability: Asenapine has been shown to be stable in solution at room temperature for at least 24 hours and in various solvents at 32°C for 72 hours.[11][13] If your process is longer, re-validating stability under your specific conditions is recommended.
Experimental Protocols & Workflows
Detailed Protocol: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from validated LC-MS/MS methods.[1][4][5]
-
Sample Preparation: Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Asenapine-13C-d3) and briefly vortex.
-
Extraction: Add 3.0 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex the tube for 10-15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm (1811 x g) for 5 minutes at 4°C to separate the layers.[7]
-
Separation: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Inject an appropriate volume (e.g., 5-15 µL) into the LC-MS/MS system for analysis.[1][4]
Caption: A typical workflow for extracting asenapine via Liquid-Liquid Extraction (LLE).
General Protocol: Solid-Phase Extraction (SPE) from Urine
This protocol outlines the general steps for SPE based on validated methods.[3] Specific volumes and solvents should be optimized for your chosen SPE cartridge.
-
Cartridge Conditioning: Wash the SPE cartridge with an organic solvent (e.g., methanol) as recommended by the manufacturer.
-
Cartridge Equilibration: Flush the cartridge with water or a buffer to prepare it for the aqueous sample.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences without eluting the asenapine.
-
Elution: Elute the asenapine from the cartridge using an appropriate organic solvent or solvent mixture.
-
Evaporation & Reconstitution: If necessary, evaporate the eluate and reconstitute in the mobile phase before analysis.
Caption: General steps involved in a Solid-Phase Extraction (SPE) procedure for asenapine.
Caption: A logical diagram for troubleshooting low recovery of asenapine during extraction.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and biodistribution studies of asenapine maleate using novel and sensitive RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of automated SPE-HPLC-MS/MS methods for the quantification of asenapine, a new antipsychotic agent, and its two major metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of asenapine and valproic acid in human plasma using LC-MS/MS: Application of the method to support pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and excretion of asenapine in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting poor resolution of Asenapine impurity peaks
Welcome to the technical support center for Asenapine impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Asenapine and its related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to poor peak resolution and other common chromatographic problems.
Q1: What are the common causes of poor resolution between Asenapine and its impurities?
Poor resolution in HPLC, where peaks are not well separated, is a frequent challenge. For Asenapine and its impurities, this can be influenced by several factors related to the mobile phase, column, and overall system. The resolution is governed by three key parameters: column efficiency (N), selectivity (α), and retention factor (k).[1][2][3]
A systematic approach to troubleshooting involves evaluating each of these factors.
Q2: My Asenapine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common issue when analyzing basic compounds like Asenapine.[4] This is often due to strong interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: Asenapine is a basic compound.[4] An inappropriate mobile phase pH close to the pKa of Asenapine can lead to inconsistent ionization and peak tailing.[4] Adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) can help protonate the silanol groups on the column, minimizing secondary interactions.[4][5]
-
Buffer Concentration: A low buffer concentration may not effectively control the on-column pH. A buffer concentration in the range of 10-50 mM is generally recommended.[4]
-
Column Choice: Using a high-quality, end-capped C18 or C8 column is crucial to minimize the number of free silanol groups that can cause tailing.[4]
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. It's best to dissolve the sample in the mobile phase or a weaker solvent.[4]
Q3: I am observing co-elution of Asenapine with one of its known impurities. How can I improve the separation?
Co-elution, where two or more compounds elute from the column at the same time, is a critical issue in impurity analysis. Improving selectivity (α) is the most effective way to resolve co-eluting peaks.[1]
Strategies to Improve Selectivity:
-
Change Organic Modifier: Switching the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the elution order and improve separation due to different interactions between the analytes and the stationary phase.[1][2]
-
Modify Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of Asenapine and its impurities, leading to differential retention and improved resolution.[6]
-
Change Stationary Phase: If modifying the mobile phase is not effective, changing the column chemistry (e.g., from a C18 to a C8 or a phenyl column) can provide a different selectivity.[7][8]
-
Temperature Optimization: Changing the column temperature can affect the retention times and selectivity. Increasing the temperature generally decreases retention times and can sometimes improve resolution.[2][9]
Q4: My peaks are broad, leading to poor resolution. What are the potential causes and solutions?
Broad peaks can be caused by a variety of factors, leading to decreased resolution and sensitivity.
Troubleshooting Broad Peaks:
-
Column Efficiency: A decrease in column efficiency (N) can lead to broader peaks. This can be caused by a degraded column or a void at the column inlet.[4][6] Consider replacing the column if it's old or has been used extensively.
-
Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening.[4] Use tubing with a small internal diameter and keep the length to a minimum.
-
Flow Rate: A flow rate that is too high can lead to peak broadening.[10] Optimizing the flow rate can improve peak shape.
-
Sample Overload: Injecting too much sample can lead to broad, fronting peaks.[4][9] Try reducing the injection volume or diluting the sample.
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Asenapine and its impurities.
Method 1: Isocratic RP-HPLC for Asenapine in Tablet Dosage Form
This method was developed for the quantitative determination of Asenapine in tablets.[11]
-
Column: SunFire C18, 5 µm, 250 x 4.6 mm i.d.[11]
-
Mobile Phase: 0.02 M Potassium dihydrogen phosphate: Acetonitrile (95:05, v/v), pH adjusted to 3.5 with 1% o-phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection: 232 nm[11]
-
Retention Time of Asenapine: 5.51 min[11]
Method 2: RP-HPLC for Asenapine and Known Impurities
This method was developed to assess known impurities in Asenapine tablets, including N-Oxide, Desmethyl, Deschloro, and Amide impurities.[12]
-
Column: Inertsil C8[12]
-
Mobile Phase: Phosphate buffer, water, and acetonitrile.[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detection: 220 nm[12]
Data Presentation
The following table summarizes key chromatographic parameters from different published methods for Asenapine analysis.
| Parameter | Method 1 [11] | Method 2 [13] | Method 3 [14] |
| Column | SunFire C18 (250x4.6 mm, 5 µm) | Hiber C18 (250x4.6 mm, 5 µm) | Inertsil ODS 3V (150mm × 4.6mm, 5µm) |
| Mobile Phase | 0.02 M KH2PO4: ACN (95:05), pH 3.5 | 0.05 M KH2PO4: ACN (60:40), pH 2.7 | ACN: Water (550:450) + 1mL OPA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | 232 nm | 270 nm | 270 nm |
| Asenapine RT | 5.51 min | 4.2 min | 4.9 min |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of Asenapine and its impurities.
A systematic workflow for troubleshooting HPLC peak resolution issues.
Logical Relationship of Factors Affecting HPLC Resolution
This diagram shows the relationship between the key factors that influence chromatographic resolution.
Key factors influencing HPLC peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. thepharmajournal.com [thepharmajournal.com]
Minimizing Asenapine adsorption to labware during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of Asenapine to labware during analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical properties of Asenapine that contribute to its adsorption to labware?
A1: Asenapine is a dibenzo-oxepino pyrrole derivative with properties that make it prone to adsorption. It is a basic compound with a pKa between 8.6 and 9.64, meaning it is protonated and positively charged in acidic to neutral solutions. This positive charge can lead to ionic interactions with negatively charged surfaces, such as the silanol groups on glass. Additionally, Asenapine is lipophilic, which can cause it to adsorb to hydrophobic surfaces like those of many plastics.
Q2: To what types of labware is Asenapine most likely to adsorb?
A2: Asenapine can adsorb to both glass and plastic labware. Adsorption to glass, particularly untreated borosilicate glass, is primarily due to ionic interactions between the positively charged Asenapine molecules and the negatively charged silanol groups on the glass surface. Adsorption to plastics, such as polypropylene and polystyrene, is mainly driven by hydrophobic interactions. The extent of adsorption can be significant, especially at low concentrations, leading to inaccurate quantification.
Q3: How does the pH of the sample solution affect Asenapine adsorption?
A3: The pH of the sample solution is a critical factor in Asenapine adsorption. At a low pH (e.g., in a solution of 0.1N HCl), Asenapine is fully protonated, which can increase its solubility in aqueous media and reduce hydrophobic interactions with plastic surfaces. However, the positive charge can still lead to ionic adsorption to untreated glass. At a higher pH, closer to its pKa, a larger fraction of Asenapine will be in its neutral, less soluble form, which can increase its propensity to adsorb to hydrophobic plastic surfaces. Therefore, controlling the pH is a key strategy to minimize adsorption.
Q4: Can the choice of solvent for my standards and samples impact Asenapine recovery?
A4: Absolutely. The choice of solvent plays a crucial role in preventing Asenapine adsorption. Using organic solvents like methanol or acetonitrile, or a mixture of organic solvent and an acidic aqueous buffer, can significantly improve the recovery of Asenapine.[1] Organic solvents disrupt hydrophobic interactions with plastic surfaces, while an acidic component ensures Asenapine remains protonated and soluble. For preparing stock solutions, methanol is a suitable choice.[1] For sample dilution, using a solvent that is similar in composition to the mobile phase of your analytical method is often a good practice.
Q5: What is silanization, and how can it help in Asenapine analysis?
A5: Silanization is a chemical process that covalently modifies a surface with an organosilane. In the context of labware, it is used to convert the hydrophilic, negatively charged silanol groups on glass surfaces into a hydrophobic, neutral surface. This is typically done by reacting the glass with a reagent like dimethyldichlorosilane. By eliminating the sites for ionic interaction, silanization can drastically reduce the adsorption of basic compounds like Asenapine to glassware, leading to improved recovery and more accurate results. Silanized glassware and vials are commercially available or can be prepared in the lab.
Troubleshooting Guide
Issue: Low or Inconsistent Recovery of Asenapine
This is a common issue when analyzing Asenapine, particularly at low concentrations. The root cause is often the adsorption of the analyte to the surfaces of labware.
Troubleshooting Steps:
-
Evaluate Your Labware:
-
Plastic vs. Glass: For aqueous solutions at neutral or near-neutral pH, Asenapine may adsorb to both plastic and glass. If you are using polypropylene tubes or plates, consider switching to silanized glass or low-binding plasticware.
-
Untreated Glass: Standard borosilicate glassware has active silanol groups that will bind to the basic Asenapine molecule. Avoid using untreated glass vials for storing or analyzing low-concentration Asenapine solutions.
-
-
Optimize Your Sample Solvent:
-
pH Adjustment: Asenapine is more soluble at a lower pH. Prepare your standards and samples in a slightly acidic solution (e.g., using a buffer at pH 3-4 or adding a small amount of a weak acid like formic or acetic acid). This will ensure Asenapine remains in its protonated, more soluble form.
-
Add Organic Solvent: The addition of an organic solvent like acetonitrile or methanol to your sample diluent can significantly reduce hydrophobic interactions with plastic surfaces. A common starting point is a 50:50 mixture of aqueous buffer and organic solvent.
-
-
Consider Labware Pre-treatment:
-
Silanization: For glass labware, silanization is a highly effective method to prevent adsorption. You can purchase pre-silanized vials or follow a protocol to silanize your glassware in-house.
-
Passivation: If you are using an HPLC system, the stainless steel components can also be a source of analyte loss. Passivating the system with an acid wash (e.g., with nitric acid) can help to create an inert surface.
-
Illustrative Data on Expected Recovery Improvements:
The following table summarizes the expected impact of different labware and solvent choices on the recovery of a basic, lipophilic compound like Asenapine. These are illustrative values based on general principles and data for similar compounds.
| Labware Type | Sample Solvent | Expected Recovery of Asenapine | Rationale |
| Standard Polypropylene | Neutral Aqueous Buffer | Low to Medium | High potential for hydrophobic adsorption. |
| Standard Polypropylene | Acidic Buffer with 50% Acetonitrile | High | Acetonitrile reduces hydrophobic interactions, and low pH maintains solubility. |
| Standard Borosilicate Glass | Neutral Aqueous Buffer | Low | High potential for ionic adsorption to silanol groups. |
| Standard Borosilicate Glass | Acidic Aqueous Buffer | Medium | Low pH reduces interaction with silanol groups, but some adsorption may still occur. |
| Silanized Glass | Neutral or Acidic Aqueous Buffer | High | Silanization blocks active silanol groups, minimizing ionic adsorption. |
| Low-Binding Microplates | Neutral or Acidic Aqueous Buffer | High | Surface is engineered to be resistant to both hydrophobic and ionic interactions. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting and resolving issues of low Asenapine recovery.
Experimental Protocols
Protocol 1: Preparation of Silanized Glassware
This protocol describes a general procedure for silanizing glassware to minimize the adsorption of Asenapine. Safety Precaution: This procedure involves hazardous chemicals and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Dimethyldichlorosilane (DMDCS)
-
Anhydrous chloroform or other suitable organic solvent (e.g., toluene)
-
Glassware to be silanized (e.g., vials, test tubes)
-
Methanol
-
Deionized water
-
Drying oven
Procedure:
-
Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then methanol. Ensure the glassware is completely dry before proceeding. Drying in an oven at 100-120°C for at least one hour is recommended.
-
Preparation of Silanizing Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of DMDCS in an anhydrous organic solvent like chloroform or toluene. For example, to make 100 mL of a 5% solution, carefully add 5 mL of DMDCS to 95 mL of chloroform.
-
Silanization:
-
Immerse the dry glassware in the silanizing solution for 1-2 minutes. Ensure all surfaces that will come into contact with the sample are coated.
-
Alternatively, for larger items, you can rinse the surfaces with the solution.
-
-
Rinsing:
-
Remove the glassware from the silanizing solution and rinse it thoroughly with the same organic solvent used in step 2 to remove excess DMDCS.
-
Follow with a rinse with methanol to remove the organic solvent.
-
-
Final Wash and Drying:
-
Rinse the glassware extensively with deionized water.
-
Dry the silanized glassware in an oven at 100-120°C for at least one hour before use.
-
Verification of Silanization:
To confirm that the glassware has been successfully silanized, place a drop of water on the treated surface. If the water beads up, the surface is hydrophobic and the silanization was successful. If the water spreads out, the process needs to be repeated.
Workflow for Glassware Silanization
Caption: Step-by-step experimental workflow for the silanization of laboratory glassware.
References
Addressing variability in Asenapine quantification assays
Welcome to the technical support center for Asenapine quantification assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in Asenapine quantification assays?
Variability in Asenapine quantification assays can stem from several factors throughout the analytical workflow. The most common sources include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of Asenapine, leading to either suppression or enhancement of the analytical signal.[1][2]
-
Sample Stability: Asenapine may be susceptible to degradation under certain storage and handling conditions. Factors like temperature, light exposure, and freeze-thaw cycles can impact its stability.[3]
-
Sample Preparation: Inefficient or inconsistent extraction of Asenapine from the biological matrix can introduce significant variability. The choice of extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) is critical.[4][5]
-
Internal Standard (IS) Selection: An inappropriate internal standard that does not mimic the behavior of Asenapine during sample preparation and analysis can lead to inaccurate quantification.[6][7]
-
Co-administered Drugs: Other medications taken by the subject can interfere with the assay, either through direct analytical interference or by affecting Asenapine metabolism.[8][9]
Q2: How can I minimize matrix effects in my LC-MS/MS assay for Asenapine?
Minimizing matrix effects is crucial for accurate and precise quantification. Here are several strategies:
-
Optimize Sample Preparation: Employ a robust sample clean-up method to remove interfering endogenous components. Techniques like Solid-Phase Extraction (SPE) are often more effective than simpler methods like Protein Precipitation (PPT) at reducing matrix effects.[5]
-
Chromatographic Separation: Adjust your HPLC/UPLC conditions to chromatographically separate Asenapine from co-eluting matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Asenapine-¹³C-d₃, is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[1][2]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.[2]
Q3: What is the recommended internal standard for Asenapine quantification?
The choice of internal standard (IS) is critical for reliable quantification.
-
Ideal Internal Standard: A stable isotope-labeled (SIL) version of Asenapine, such as Asenapine-¹³C-d₃ , is the most suitable internal standard.[1] It shares identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction and ionization, which effectively compensates for variability.[1][6]
-
Alternative Internal Standards: If a SIL-IS is unavailable, a structural analog may be used. However, it is crucial to validate that it does not suffer from differential matrix effects or extraction recovery compared to Asenapine.
Q4: What are the best practices for ensuring the stability of Asenapine in plasma samples?
Maintaining the stability of Asenapine in biological samples is essential to prevent degradation and ensure accurate results.
-
Storage Temperature: For long-term storage (beyond a few days), samples should be kept at -20°C or -80°C.[10][11]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation. Aliquoting samples upon receipt is a recommended practice. Studies have shown stability for at least three freeze-thaw cycles when stored appropriately.[10]
-
Anticoagulant: EDTA plasma is often the preferred matrix for the analysis of atypical antipsychotics and has demonstrated good stability for Asenapine.[10]
-
Light and Oxygen Sensitivity: Some antipsychotics are sensitive to light and oxygen. While specific data for Asenapine is limited, it is good practice to store samples in amber tubes and minimize exposure to air. The addition of antioxidants like ascorbic acid has been shown to have a stabilizing effect for some similar compounds.[10]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Results
If you are observing inconsistent results between replicates or batches, consider the following troubleshooting steps:
Troubleshooting Workflow for High Variability
Caption: Troubleshooting logic for high assay variability.
Issue 2: Low Analyte Recovery
Low recovery of Asenapine can lead to poor sensitivity and inaccurate quantification.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting steps for low analyte recovery.
Quantitative Data Summary
The following tables summarize key validation parameters from various published methods for Asenapine quantification.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Internal Standard | Asenapine-¹³C-d₃ | Gliclazide |
| Linearity Range | 0.050–20.0 ng/mL | 0.1–10.02 ng/mL |
| LLOQ | 0.050 ng/mL | 0.1 ng/mL |
| Mean Recovery | 87.3% | 81.33% |
| Intra-batch Precision (%CV) | ≤ 2.8% | Not Reported |
| Inter-batch Precision (%CV) | ≤ 5.8% | Not Reported |
| Reference | [1] | [4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Method 1 | Method 2 |
| Sample Type | Bulk Drug / Tablets | Dissolution Media |
| Detection | UV | UV |
| Linearity Range | 0.1–20 µg/mL | 0.1–14 µg/mL |
| LLOQ | 0.1 µg/mL | 25.03 ng/mL |
| Mean Recovery | 98.31–101.51% | Not Reported |
| Reference | [3] | [12][13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Asenapine from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[1]
Reagents and Materials:
-
Human plasma (with EDTA as anticoagulant)
-
Asenapine-¹³C-d₃ internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE)
-
5.0 mM Ammonium acetate solution (pH 9, adjusted with ammonia)
-
Methanol: Deionized water (60:40, v/v)
-
Centrifuge tubes, vortex mixer, centrifuge
Procedure:
-
Thaw plasma samples and allow them to equilibrate to room temperature. Vortex gently.
-
To a centrifuge tube, add 300 µL of plasma sample.
-
Add 25 µL of methanol:deionized water (60:40, v/v).
-
Add 50 µL of the IS working solution (e.g., 25.0 ng/mL).
-
Vortex the mixture.
-
Add 500 µL of 5.0 mM ammonium acetate solution (pH 9).
-
Vortex the mixture again.
-
Add 3.0 mL of MTBE, cap the tube, and vortex vigorously for 5 minutes.
-
Centrifuge at approximately 1800 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase, vortex, and inject into the LC-MS/MS system.
LLE Workflow Diagram
Caption: Workflow for LLE of Asenapine from plasma.
References
- 1. Determination of asenapine in presence of its inactive metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of asenapine and valproic acid in human plasma using LC–MS/MS: Application of the method to support pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
- 7. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 8. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Long-Term Treatment with Asenapine on Liver Cytochrome P450 Expression and Activity in the Rat. The Involvement of Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Asenapine Chromatographic Retention and pH
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase pH on the chromatographic retention of Asenapine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Asenapine, with a focus on problems related to mobile phase pH.
Question: Why am I seeing poor peak shape (tailing or fronting) for my Asenapine peak?
Answer:
Poor peak shape for Asenapine is a common issue that can often be traced back to the mobile phase pH, especially given that Asenapine is a basic compound with pKa values around 7.52 and 8.51.[1]
-
Peak Tailing: This is the most frequent problem and can be caused by:
-
Strong Analyte-Stationary Phase Interactions: The basic nitrogen in the Asenapine structure can interact strongly with acidic silanol groups on the silica-based stationary phase, leading to tailing.[1]
-
Mobile Phase pH Near Analyte pKa: Operating at a pH close to the pKa of Asenapine can result in the co-existence of both ionized and unionized forms, leading to inconsistent interactions and peak tailing.[1]
-
Inadequate Buffer Concentration: Insufficient buffer capacity may not effectively control the on-column pH, leading to peak shape issues. A buffer concentration of 10-50 mM is generally recommended.[1]
-
-
Peak Fronting: This is less common but can be caused by:
-
Sample Overload: Injecting too much of the sample can saturate the column. Try reducing the injection volume or diluting the sample.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. It is recommended to dissolve the sample in the mobile phase or a weaker solvent.[1]
-
Solution Workflow:
A systematic approach to troubleshooting poor peak shape is crucial. The following workflow can help identify and resolve the issue.
Caption: A systematic workflow for troubleshooting HPLC peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Asenapine and why is it important for HPLC analysis?
A1: Asenapine has reported pKa values of approximately 7.52 and 8.51, indicating it is a basic compound.[1] The pKa is the pH at which a compound is 50% ionized and 50% unionized. For reproducible HPLC results, it is crucial to control the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[2] This ensures that the analyte is in a single, stable ionic state, leading to consistent retention times and symmetrical peak shapes.
Q2: How does mobile phase pH affect the retention time of Asenapine in reverse-phase HPLC?
A2: In reverse-phase HPLC, the retention of a basic compound like Asenapine is highly dependent on the mobile phase pH.
-
At low pH (e.g., pH 2.5-4.0): Asenapine will be fully protonated (ionized). In its ionized form, it is more polar and will have less affinity for the nonpolar stationary phase, resulting in a shorter retention time .
-
As pH increases towards the pKa: The proportion of the un-ionized (less polar) form of Asenapine increases. This leads to stronger interaction with the stationary phase and a longer retention time .
For robust and reproducible separations of Asenapine, it is generally recommended to work at a lower pH where it exists in a single, fully protonated form. Several published methods use a pH in the range of 2.7 to 4.5.[3][4][5]
Q3: What is a suitable starting pH for developing an HPLC method for Asenapine?
A3: A good starting point for developing an HPLC method for Asenapine is a mobile phase pH between 2.5 and 3.5.[3] This pH range is well below the pKa of Asenapine, ensuring it is fully protonated and minimizing secondary interactions with the silica stationary phase. This typically results in good peak shape and stable retention times.
Q4: Can I use a high pH mobile phase for Asenapine analysis?
A4: While it is possible to use a high pH mobile phase where Asenapine would be in its neutral form, it comes with challenges. Standard silica-based columns are not stable at high pH (typically above pH 8) and can degrade, leading to poor performance and a shorter column lifetime. If a high pH method is necessary, a hybrid or polymer-based column specifically designed for high pH conditions should be used.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the chromatographic parameters of Asenapine based on general chromatographic principles and published methods.
| Mobile Phase pH | Expected Ionization State of Asenapine | Expected Retention Time | Expected Peak Shape | Remarks |
| 2.0 - 4.0 | Fully Protonated (Ionized) | Shorter | Generally Symmetrical and Sharp | Recommended range for robust methods on standard silica columns. Provides stable retention.[3][4] |
| 4.0 - 6.0 | Mostly Protonated | Increasing | May start to show some tailing | Retention time becomes more sensitive to small changes in pH. |
| 6.0 - 8.0 | Mixed (Ionized and Unionized) | Longer and Variable | Potential for significant tailing or split peaks | Not a recommended range for analysis as it is close to the pKa, leading to poor reproducibility.[1] |
| > 8.0 | Mostly Neutral (Un-ionized) | Longest | Can be symmetrical if secondary interactions are minimized | Requires a high-pH stable column. May offer different selectivity compared to low pH methods. |
Experimental Protocols
Below is a typical experimental protocol for the RP-HPLC analysis of Asenapine, incorporating pH control for optimal results.
Objective: To achieve a robust and reproducible separation of Asenapine with good peak shape and stable retention time.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the HPLC analysis of Asenapine.
Detailed Methodologies:
-
Mobile Phase Preparation (Example at pH 3.0):
-
Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Adjust the pH of the aqueous buffer to 3.0 using phosphoric acid.
-
Mix the buffer with acetonitrile in a specified ratio (e.g., 80:20 v/v).[6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Asenapine maleate reference standard.
-
Dissolve and dilute to the desired concentration using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 270 nm.[3]
-
Run Time: Sufficient to allow for the elution of Asenapine and any impurities (e.g., 10 minutes).
-
-
System Suitability:
-
Before sample analysis, perform multiple injections of a standard solution to check for system suitability parameters such as retention time reproducibility (RSD < 2%), peak tailing (Tailing factor ≤ 2), and theoretical plates (N).
-
-
Data Analysis:
-
Integrate the peak area of Asenapine in the chromatograms.
-
Construct a calibration curve if quantification is required.
-
Assess the peak shape and retention time to ensure they meet the method's requirements.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Preclinical Efficacy Showdown: Asenapine vs. Olanzapine
In the landscape of atypical antipsychotics, asenapine and olanzapine are prominent players, each with a distinct pharmacological profile that dictates its therapeutic efficacy and side-effect liability. For researchers and drug development professionals, understanding their comparative performance in preclinical models is crucial for identifying novel therapeutic strategies and predicting clinical outcomes. This guide provides an objective comparison of asenapine and olanzapine, supported by experimental data from key preclinical assays predictive of antipsychotic activity and pro-cognitive effects.
Mechanism of Action: A Tale of Two Receptor Profiles
Both asenapine and olanzapine are multi-receptor antagonists, but their binding affinities for various neurotransmitter receptors differ significantly. The primary mechanism for antipsychotic efficacy is believed to be a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. Asenapine exhibits a unique receptor signature, characterized by high affinity for a broad range of serotonin, dopamine, adrenergic, and histaminergic receptors.[1] Notably, it has a very low affinity for muscarinic receptors, which contrasts with olanzapine.[1][2] Olanzapine also has a broad binding profile but shows a notable affinity for muscarinic M1 receptors, which may contribute to some of its side effects.[3]
The following diagram illustrates the simplified signaling pathways for dopamine and serotonin, highlighting the primary targets of these atypical antipsychotics.
Comparative Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) of asenapine and olanzapine for key human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Asenapine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine | ||
| D1 | 1.26 | 31 |
| D2 | 1.29 | 11 |
| D3 | 0.42 | 48 |
| D4 | 1.15 | 27 |
| Serotonin | ||
| 5-HT1A | 2.51 | 229 |
| 5-HT1B | 3.98 | 100 |
| 5-HT2A | 0.06 | 4 |
| 5-HT2B | 1.58 | 10 |
| 5-HT2C | 0.03 | 11 |
| 5-HT6 | 0.25 | 10 |
| 5-HT7 | 0.13 | 52 |
| Adrenergic | ||
| α1A | 1.29 | 54 |
| α2A | 1.29 | 200 |
| α2B | 0.35 | 110 |
| Histamine | ||
| H1 | 1.00 | 7 |
| Muscarinic | ||
| M1 | >10,000 | 19 |
| Data compiled from Shahid et al. (2009) and other sources.[1][4] Note: Ki values can vary between studies based on experimental conditions. |
Efficacy in Preclinical Models of Antipsychotic Activity
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm with high predictive validity for antipsychotic efficacy. In this model, animals learn to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a tone). All clinically effective antipsychotics suppress this avoidance behavior.
-
Apparatus: A shuttle box with two compartments, one of which has a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a tone or light, is presented, followed by the unconditioned stimulus (US), the footshock.
-
Procedure:
-
Training: Rats are placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds). If the rat moves to the safe compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the rat fails to move, the US is delivered through the floor grid, and the CS and US terminate when the rat escapes to the safe compartment.
-
Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with the test compound (e.g., asenapine, olanzapine) or vehicle.
-
Data Collection: The number of avoidance responses is recorded. A significant reduction in avoidance responses without a concomitant increase in escape failures (indicating motor impairment) is predictive of antipsychotic activity.[5][6]
-
Both asenapine and olanzapine effectively suppress conditioned avoidance responding. Studies show that acute administration of asenapine (0.1 and 0.2 mg/kg) significantly disrupts CAR in rats.[5] Repeated treatment with asenapine leads to a progressively enhanced suppression of the avoidance response, a sensitization effect that is also observed with olanzapine.[6][7] Furthermore, preclinical studies have demonstrated cross-sensitization between asenapine and olanzapine, suggesting similar underlying mechanisms of action in this predictive model.[5][6]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals using dopamine agonists or NMDA antagonists. The ability of a drug to restore normal PPI is considered predictive of antipsychotic efficacy.[8]
-
Apparatus: A startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: The animal is placed in the chamber for a brief acclimation period with background noise.
-
Testing Session: The session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startle-eliciting stimulus (the prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Collection: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
Preclinical studies show that asenapine can reverse apomorphine-induced deficits in PPI, a classic screening model for antipsychotic activity.[2] Olanzapine has also been extensively shown to be effective in restoring PPI deficits induced by dopamine agonists and NMDA antagonists in various animal models. While direct head-to-head comparisons in the same study are limited, both compounds demonstrate efficacy in this key translational model of sensorimotor gating.
Efficacy in Preclinical Models of Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia. The Novel Object Recognition (NOR) test is used to assess recognition memory, a cognitive domain often impaired in patients. Deficits can be induced in rodents by sub-chronic treatment with NMDA antagonists like phencyclidine (PCP).[9]
Novel Object Recognition (NOR)
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate.
-
Acquisition/Familiarization Trial (T1): The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific period (e.g., 1 hour).
-
Retention/Test Trial (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded.
-
-
Data Collection: A "discrimination index" is calculated based on the relative time spent exploring the novel object compared to the familiar one. A healthy animal will spend significantly more time exploring the novel object. Failure to do so indicates a memory deficit.[10]
Both asenapine and olanzapine have shown the ability to ameliorate cognitive deficits in the NOR task.
-
Asenapine: In rats with PCP-induced cognitive deficits, asenapine (0.01-0.075 mg/kg) dose-dependently reversed the impairment in novel object recognition.
-
Olanzapine: In mouse models where cognitive deficits were induced by social isolation, low to moderate doses of olanzapine (0.5 and 1.3 mg/kg) improved recognition memory.[11] However, higher doses (5 mg/kg) were found to impair performance, suggesting potential sedative effects.[11] Other studies have also shown olanzapine's ability to reverse cognitive impairments induced by NMDA antagonists.[9]
| Preclinical Model | Asenapine Effect | Olanzapine Effect |
| Conditioned Avoidance | Suppresses responding; shows sensitization | Suppresses responding; shows sensitization |
| Prepulse Inhibition | Reverses apomorphine-induced deficits | Reverses deficits induced by various agents |
| Novel Object Recognition | Reverses PCP-induced deficits | Reverses deficits at low-moderate doses |
In Vivo Receptor Occupancy
The therapeutic effects of antipsychotics are closely linked to their occupancy of D2 receptors in the brain. Preclinical studies in rats have shown that olanzapine is effective in the CAR model at D2 occupancy levels lower than those required to induce catalepsy (a proxy for motor side effects).[12] Efficacy in the CAR model was achieved at D2 occupancy levels below 85%, while catalepsy was only observed at occupancy levels of 85% or greater.[12] While direct preclinical PET data for asenapine is less available, clinical PET studies confirm that therapeutic doses achieve significant D2 and 5-HT2A receptor occupancy, consistent with its mechanism of action.
Summary and Conclusion
Asenapine and olanzapine both demonstrate robust efficacy in preclinical models predictive of antipsychotic action, including the suppression of conditioned avoidance responding and the restoration of prepulse inhibition. Their primary distinction lies in their receptor binding profiles; asenapine's lack of affinity for muscarinic receptors is a key differentiator from olanzapine. In models of cognition, both drugs show promise in reversing recognition memory deficits, although olanzapine's effects appear more dose-sensitive, with higher doses potentially impairing performance. The sensitization and cross-sensitization observed in the CAR model suggest a shared, fundamental mechanism of antipsychotic action. For drug development professionals, these preclinical data highlight asenapine as a potent antipsychotic with potential pro-cognitive effects and a distinct pharmacological profile that may translate to a different clinical side-effect profile compared to olanzapine.
References
- 1. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 12. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of an analytical method for Asenapine according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Asenapine, a crucial atypical antipsychotic, in bulk drug and pharmaceutical formulations. The methodologies discussed have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring data reliability and regulatory acceptance.
Comparison of Analytical Methods
A variety of analytical techniques have been successfully employed for the determination of Asenapine. The most prevalent and robust method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high specificity, accuracy, and precision.[1][2][3][4][5] Other reported methods include Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Spectrophotometry.[6][7]
The following tables summarize the performance characteristics of different validated analytical methods for Asenapine, providing a clear comparison for researchers to select the most suitable method for their specific needs.
RP-HPLC Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase | Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) | Hyperclone BDS C18 | Hypersil ODS C18 (250 X 4.6 mm, 5µ) | C18 spherisorb (250 mm, 4.6 mm, 5.0 µm ODS) | Inertsil C8 |
| Mobile Phase | Acetonitrile:Water with Ortho Phosphoric Acid (550:450:1 v/v/v)[4][5] | Acetonitrile:Potassium phosphate solution with triethylamine (20:80 v/v)[3] | Methanol[3][8] | Acetonitrile:10 mM phosphate buffer (pH 3.3) (75:25 v/v)[1] | Phosphate buffer, water, and acetonitrile |
| Flow Rate | 1.5 mL/min[4][5] | Not Specified | 1.0 mL/min[3][8] | 1.0 mL/min[1] | 1.0 ml/min[2] |
| Detection (λ) | 270 nm[4][5] | Not Specified | 270 nm[3][8] | Not Specified | 220 nm[2] |
| Retention Time (min) | 4.9 min[4][5] | Not Specified | 1.9 min[3] | 4.076 min[1] | Not Specified |
| Linearity Range | 50-75 µg/mL[4][5] | 0.1–20 µg/mL[3] | 2-10 µg/mL[3][8] | 0.1–14 µg/mL[1][9] | Not Specified |
| Correlation Coefficient (r²) | 0.999[4][5] | > 0.998[3] | > 0.998[3] | > 0.9998[1][9] | Not Specified |
| Accuracy (% Recovery) | 100.8%[4][5] | 98.38-101.43%[3] | 98.07-101.28%[8] | Not Specified | 90-110%[2] |
| Precision (%RSD) | 0.25%[4][5] | < 1.0%[1] | Within limits[8] | < 1.0%[1] | < 10%[2] |
| LOD | Not Specified | 29 ng/mL[3] | 0.4329 µg/mL[3][8] | Not Specified | Not Specified |
| LOQ | Not Specified | 89 ng/mL[3] | 0.1311 µg/mL[3][8] | 25.03 ng/mL[1][9] | Not Specified |
Alternative Method Comparison
| Parameter | GC-MS Method[6] | Spectrophotometric Method[7] | Spectrofluorimetric Method[7] |
| Principle | Gas Chromatography-Mass Spectrometry | Derivative Spectrophotometry | Native Fluorescence |
| Linearity Range | Not Specified | 20-200 µg/mL | 1-10 µg/mL |
| Key Features | High specificity, suitable for postmortem analysis. | Simple, cost-effective. | High sensitivity. |
| Application | Detection and quantitation in postmortem specimens. | Purity testing, stability studies, and routine analysis. | Quantitative determination in the presence of its oxidative degradate. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the validated methods found in the literature and adhere to ICH guidelines.
RP-HPLC Method Validation Protocol
A typical RP-HPLC method for Asenapine analysis is validated by assessing the following parameters as per ICH Q2(R1) guidelines:[1][10]
-
System Suitability: The suitability of the chromatographic system is evaluated by injecting a standard solution multiple times and assessing parameters like theoretical plates, tailing factor, and relative standard deviation (%RSD) of the peak area.[1]
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., excipients, impurities, degradation products) is determined.[1][11] This is often assessed by analyzing placebo samples and stressed samples.[10][11]
-
Linearity: A series of at least five concentrations of the analyte are prepared and analyzed to demonstrate a linear relationship between the concentration and the analytical response. The correlation coefficient (r²) is a key indicator.[1][9]
-
Accuracy: The closeness of the test results to the true value is determined by recovery studies, where a known amount of the drug is added to a placebo preparation and the recovery is calculated.[2]
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is assessed by analyzing a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) within the same day and under the same operating conditions.
-
Intermediate Precision (Inter-day precision): This is evaluated by repeating the analysis on different days, with different analysts, or with different equipment.[1]
-
-
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated under the stated experimental conditions.[3] It can be determined based on the signal-to-noise ratio (typically 3:1).[8]
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[3] It is often determined at a signal-to-noise ratio of 10:1.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH, temperature) provides an indication of its reliability during normal usage.[1][2]
Forced Degradation Studies Protocol
To establish the stability-indicating nature of a method, forced degradation studies are conducted under various stress conditions as per ICH guidelines.[10][11]
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 1N HCl) and refluxed.[11]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 1N NaOH) and refluxed.[11]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 30% H₂O₂) in the dark.[11]
-
Thermal Degradation: The drug solution is exposed to moist heat by refluxing with water.[11]
-
Photolytic Degradation: The drug solution is exposed to direct sunlight.[11]
Following exposure to these stress conditions, the samples are analyzed by the developed method to separate the drug from any degradation products.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical method validation process for Asenapine, as stipulated by ICH guidelines.
Caption: Workflow for Analytical Method Validation of Asenapine.
Caption: Workflow for Forced Degradation Studies of Asenapine.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC method development and validation for asenapine tablets. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Asenapine (Saphris®): GC-MS method validation and the postmortem distribution of a new atypical antipsychotic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Asenapine's Efficacy in Relation to Other Atypical Antipsychotics: A Comparative Analysis from Clinical Trials
Asenapine is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its clinical efficacy is attributed to a unique and complex pharmacodynamic profile, characterized by high-affinity antagonism at a broad range of neurotransmitter receptors.[1][3] This guide provides a comparative analysis of asenapine's efficacy against other key atypical antipsychotics, supported by data from pivotal clinical trials and meta-analyses, to inform research and drug development professionals.
Mechanism of Action: A Multi-Receptor Profile
The therapeutic effects of asenapine in schizophrenia and bipolar disorder are thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual antagonism is a hallmark of atypical antipsychotics, believed to contribute to a reduction in positive symptoms with a lower propensity for extrapyramidal side effects (EPS) compared to first-generation agents.[2][5] Asenapine exhibits a high affinity for numerous other receptors, including various serotonin (5-HT1A, 5-HT1B, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D3, D4), adrenergic (α1, α2), and histamine (H1) receptors, which contributes to its overall clinical and side-effect profile.[1][3] It notably lacks significant affinity for muscarinic cholinergic receptors, distinguishing it from agents like olanzapine and clozapine.[3][6]
Comparative Efficacy in Schizophrenia
The efficacy of asenapine in acute schizophrenia has been evaluated in numerous clinical trials against both placebo and active comparators. The primary measure of efficacy in these studies is typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
Asenapine vs. Olanzapine
Olanzapine is often considered one of the more efficacious atypical antipsychotics. Head-to-head trials provide a critical benchmark for asenapine's clinical utility. A long-term (1-year) study found that while both agents improved PANSS total scores, the improvement was greater with olanzapine.[7] However, a meta-analysis suggests that the efficacy difference between asenapine and olanzapine is not statistically significant.[8][9] Another study focusing on persistent negative symptoms did not find asenapine to be superior to olanzapine.[10]
| Table 1: Asenapine vs. Olanzapine in Schizophrenia (1-Year, Double-Blind Trial) | |
| Efficacy Measure | Mean Reduction from Baseline (LOCF) |
| Asenapine | -21.0 |
| Olanzapine | -27.5 (P<0.0001 vs. Asenapine) |
| Data from a 1-year, randomized, double-blind trial in patients with schizophrenia or schizoaffective disorder. Last Observation Carried Forward (LOCF) analysis.[7] |
Asenapine vs. Risperidone
Comparisons with risperidone show asenapine to have a comparable efficacy profile. In a 6-week, placebo-controlled trial, asenapine demonstrated significantly greater improvement in PANSS total score compared to placebo, and this improvement was numerically larger than that observed with risperidone.[11][12] Notably, asenapine showed a significant effect on negative symptoms compared to placebo, an area where risperidone did not show a statistically significant separation in the same study.[2][11]
| Table 2: Asenapine vs. Risperidone in Acute Schizophrenia (6-Week, Double-Blind Trial) | |
| Efficacy Measure | Mean Reduction from Baseline in PANSS Total Score |
| Asenapine (5 mg b.i.d.) | -15.9 (p < .005 vs. Placebo) |
| Risperidone (3 mg b.i.d.) | -10.9 (nonsignificant vs. Placebo) |
| Placebo | -5.3 |
| Data from a 6-week, randomized, placebo-controlled trial.[12] |
Network Meta-Analysis View
A network meta-analysis provides a broader context by comparing multiple treatments simultaneously. Such analyses have shown the efficacy of asenapine to be comparable to several other second-generation antipsychotics (SGAs).[8][9] The results indicated that while olanzapine and risperidone ranked slightly higher, the differences were not statistically significant for most comparisons. Asenapine's efficacy was estimated to be greater than ziprasidone.[8][9]
| Table 3: Network Meta-Analysis of SGAs vs. Asenapine in Schizophrenia | |
| Comparator | Estimated Difference in PANSS Total Score Change (95% CI) |
| Olanzapine | -2.9 (-0.1 to 5.9) |
| Risperidone | Data suggests less favorable than risperidone, specific point estimate not provided[8] |
| Ziprasidone | +3.9 (0.3 to 7.4) |
| Positive values indicate greater improvement with the comparator than asenapine. Negative values indicate greater improvement with asenapine. Data from a network meta-analysis.[8][9] |
Experimental Protocols
The data presented are derived from rigorously designed clinical trials. A typical study protocol involves several key stages, ensuring objectivity and comparability of results.
Key Methodological Components:
-
Study Design : Most pivotal trials are randomized, double-blind, and include either a placebo or an active comparator control group.[7][11][13] This design minimizes bias in treatment assignment and outcome assessment.
-
Patient Population : Studies enroll adult patients who meet the DSM-IV criteria for schizophrenia or bipolar disorder and typically have a baseline PANSS total score indicating at least a moderate severity of illness.[12][13]
-
Intervention : Patients are randomly assigned to receive fixed or flexible doses of sublingual asenapine (e.g., 5-10 mg twice daily) or the comparator drug (e.g., oral olanzapine 10-20 mg once daily, oral risperidone 3 mg twice daily) for a predefined period (e.g., 6 weeks for acute trials, 52 weeks for long-term trials).[7][11]
-
Outcome Measures :
-
Primary Efficacy Endpoint : The change from baseline to the end of the study in the PANSS total score is the most common primary outcome.[11][14]
-
Secondary Efficacy Endpoints : These often include changes in PANSS subscale scores (positive, negative, general psychopathology) and the Clinical Global Impressions-Severity of Illness (CGI-S) score.[12][15]
-
Conclusion
Clinical trial data and subsequent meta-analyses indicate that asenapine is an effective antipsychotic for the treatment of schizophrenia. Its efficacy is superior to placebo and generally comparable to other established atypical antipsychotics like olanzapine and risperidone.[8][16] While some head-to-head trials suggest olanzapine may have a modest efficacy advantage in PANSS total score reduction, asenapine has shown potential benefits in managing negative symptoms.[2][7] The choice of antipsychotic will ultimately depend on a comprehensive evaluation of the individual patient's symptom profile, tolerability, and past treatment history. Asenapine's distinct receptor binding profile and sublingual administration offer a valuable alternative within the therapeutic armamentarium for psychotic disorders.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term assessment of Asenapine vs. Olanzapine in patients with schizophrenia or schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Meta-analyses of the efficacy of asenapine for acute schizophrenia: comparisons with placebo and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asenapine versus olanzapine in people with persistent negative symptoms of schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of asenapine in acute schizophrenia: a placebo- and risperidone-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. Asenapine for the treatment of adults with an acute exacerbation of schizophrenia: results from a randomized, double-blind, fixed-dose, placebo-controlled trial with olanzapine as an active control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Randomized Controlled Trial to Compare the Efficacy, Safety and Tolerability of Asenapine versus Olanzapine in Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Randomized Controlled Trial to Compare the Efficacy, Safety and Tolerability of Asenapine versus Olanzapine in Management of Schizophrenia [cpn.or.kr]
- 16. psychiatrist.com [psychiatrist.com]
Head-to-Head Comparison: Asenapine vs. Quetiapine Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the receptor binding affinities of two atypical antipsychotic agents, Asenapine and Quetiapine. The information presented is intended to support research and drug development efforts by offering a clear, quantitative analysis of their pharmacological profiles.
Receptor Binding Affinity Data
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Asenapine and Quetiapine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values have been compiled from various sources and may not have been determined under identical experimental conditions. Therefore, direct comparisons should be made with caution, considering the potential for inter-study variability.
| Receptor Subtype | Asenapine Ki (nM) | Quetiapine Ki (nM) |
| Dopamine Receptors | ||
| D₁ | 1.4[1] | 536 |
| D₂ | 1.3[1] | 337 |
| D₃ | 0.42[1] | 560 |
| D₄ | 1.1[1] | 1640 |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 2.5[1] | 879 |
| 5-HT₁ₑ | 13.0 | 2300 |
| 5-HT₂ₐ | 0.06[1] | 148 |
| 5-HT₂c | 0.03[1] | 1100 |
| 5-HT₆ | 0.25[1] | >10,000 |
| 5-HT₇ | 0.13[1] | 270 |
| Adrenergic Receptors | ||
| α₁ | 1.2[1] | 29 |
| α₂ | 1.2[1] | 425 |
| Histamine Receptors | ||
| H₁ | 1.0[1] | 11[2] |
| H₂ | 6.2[1] | >10,000 |
| Muscarinic Receptors | ||
| M₁ | 8128[1] | 1000 |
Key Pharmacological Differences
Asenapine generally demonstrates higher affinity for a broad range of serotonin and dopamine receptor subtypes compared to Quetiapine.[1][3] Notably, Asenapine exhibits potent antagonism at 5-HT₂ₐ and D₂ receptors.[3] It also shows high affinity for several other serotonin receptors, including 5-HT₁ₐ, 5-HT₂c, 5-HT₆, and 5-HT₇, which is a distinguishing feature of its pharmacological profile.[3] In contrast, Quetiapine has a lower affinity for D₂ receptors and a higher affinity for H₁ and α₁ receptors compared to its D₂ affinity.[2][4] Asenapine has negligible affinity for muscarinic cholinergic receptors, suggesting a lower potential for anticholinergic side effects.[1]
Experimental Protocols
The receptor binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard and robust method for determining the affinity of a compound for a specific receptor.
General Radioligand Binding Assay Protocol
-
Receptor Preparation:
-
Cell membranes expressing the specific human receptor of interest are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
The receptor preparation is incubated in a buffer solution containing a specific radioligand (a radioactively labeled compound known to bind to the target receptor) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (Asenapine or Quetiapine) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Receptor Binding and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: High-affinity receptor binding profiles of Asenapine and Quetiapine.
Caption: A typical experimental workflow for a radioligand binding assay.
References
Asenapine Versus Placebo: A Comparative Analysis from Controlled Clinical Studies
An objective guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of asenapine as demonstrated in placebo-controlled trials for schizophrenia and bipolar I disorder.
Asenapine is a second-generation antipsychotic approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its efficacy is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] This guide provides a comprehensive comparison of asenapine and placebo, drawing on data from key controlled clinical studies, detailing experimental protocols, and visualizing critical pathways.
Efficacy in Acute Schizophrenia
Multiple randomized, double-blind, placebo-controlled trials have established the efficacy of asenapine in treating acute exacerbations of schizophrenia. The primary measure of efficacy in these studies is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
Meta-analyses of four pivotal trials demonstrated that asenapine was statistically superior to placebo in reducing PANSS total scores.[5] In one 6-week trial, mean reductions in PANSS total scores were significantly greater with asenapine 5 mg twice daily (-16.2) compared to placebo (-10.7).[1] A similar 6-week study also showed significantly greater improvements in PANSS total, negative subscale, and general psychopathology scores for asenapine compared to placebo.[6] Asenapine has also shown superiority over placebo on the PANSS positive subscale.[1]
| Efficacy Outcome (Schizophrenia) | Asenapine (5-10 mg BID) | Placebo | Key Findings & Citations |
| Mean Change in PANSS Total Score (from baseline) | -16.2 to -21.3 | -10.7 to -14.6 | Asenapine showed a statistically significant greater reduction in PANSS total scores compared to placebo in multiple 6-week trials.[1][7] |
| PANSS Responder Rate (≥30% reduction) | 49% - 55% | 33% | A significantly higher percentage of patients treated with asenapine achieved a ≥30% reduction in PANSS total score.[7] |
| Mean Change in PANSS Negative Subscale Score | -4.3 to -4.5 | -3.0 | Asenapine demonstrated significant improvements in negative symptoms compared to placebo.[6][7] |
| Mean Change in CGI-S Score | -1.1 to -1.2 | -0.8 | Asenapine showed significantly greater improvement in the Clinical Global Impressions-Severity of Illness score.[6][7] |
BID: twice daily; PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impressions-Severity of Illness. Data compiled from multiple 6-week studies.
Efficacy in Bipolar I Disorder (Acute Manic or Mixed Episodes)
Asenapine has demonstrated rapid and sustained efficacy in the treatment of acute manic or mixed episodes in adults with bipolar I disorder. The primary endpoint in these 3-week trials was the change from baseline in the Young Mania Rating Scale (YMRS) total score.
In two key placebo-controlled studies, asenapine was associated with significantly greater reductions in YMRS total scores compared to placebo, with significant improvements observed as early as day 2.[8][9] In a 3-week fixed-dose trial, both asenapine 5 mg and 10 mg twice daily were statistically superior to placebo in reducing mean YMRS total scores from baseline to day 21.[10] Asenapine also demonstrated superiority in improving the Clinical Global Impression–Bipolar (CGI-BP) severity score.[8][10]
| Efficacy Outcome (Bipolar I Mania) | Asenapine (5-10 mg BID) | Placebo | Key Findings & Citations |
| Mean Change in YMRS Total Score (from baseline) | -10.8 to -14.9 | -5.5 to -10.9 | Asenapine showed a statistically significant greater reduction in YMRS scores at Day 21, with separation from placebo seen by Day 2.[8][9][10] |
| YMRS Response Rate (≥50% reduction) | Significantly higher than placebo | Baseline | Response rates were significantly higher with asenapine in some, but not all, pivotal trials.[8] |
| YMRS Remission Rate (YMRS score ≤12) | Significantly higher than placebo | Baseline | Remission rates were significantly higher with asenapine in at least one pivotal trial.[8] |
| Mean Change in CGI-BP-S Score | Statistically significant improvement | Less improvement | Asenapine was associated with significant reductions in the CGI-BP severity score compared with placebo.[8][10] |
BID: twice daily; YMRS: Young Mania Rating Scale; CGI-BP-S: Clinical Global Impressions-Bipolar Version, Severity of Illness. Data compiled from 3-week studies.
Experimental Protocols and Methodologies
The data presented are derived from randomized, double-blind, placebo-controlled, multicenter clinical trials. Below is a representative experimental protocol.
1. Patient Population:
-
Inclusion Criteria: Adults (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia (experiencing an acute exacerbation) or bipolar I disorder (experiencing an acute manic or mixed episode).[1][9] Baseline severity scores were required (e.g., PANSS total score ≥ 80 for schizophrenia; YMRS total score ≥ 20 for bipolar mania).
-
Exclusion Criteria: Significant or unstable medical conditions, substance dependence within the past 6 months, and history of non-response to two other antipsychotics.
2. Study Design:
-
Screening & Washout: Following screening, eligible patients underwent a washout period for any psychotropic medications.[9]
-
Randomization: Patients were then randomly assigned to receive sublingual asenapine (e.g., 5 mg or 10 mg twice daily), placebo, or an active comparator (e.g., olanzapine, haloperidol) for a fixed duration (typically 3 weeks for bipolar mania, 6 weeks for schizophrenia).[1][9]
-
Dosing: Asenapine was administered sublingually. To ensure proper absorption, patients were instructed not to eat or drink for 10 minutes after administration.[11] Doses were often fixed or flexibly dosed within a specified range.[9]
-
Assessments: Efficacy and safety assessments were conducted at baseline and at regular intervals throughout the trial.
3. Outcome Measures:
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline to the end of the study (e.g., Day 21 or Day 42) in the PANSS total score (for schizophrenia) or YMRS total score (for bipolar mania).[6][9]
-
Secondary Efficacy Endpoints: These included changes in subscale scores (e.g., PANSS positive and negative subscales), response and remission rates, and changes in scales like the Clinical Global Impressions (CGI).[6]
-
Safety and Tolerability: Assessed through monitoring adverse events, vital signs, weight, laboratory values (including metabolic panels), and extrapyramidal symptom (EPS) rating scales.[9]
References
- 1. Efficacy and safety of asenapine in a placebo- and haloperidol-controlled trial in patients with acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 5. Meta-analyses of the efficacy of asenapine for acute schizophrenia: comparisons with placebo and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. A Review of Asenapine in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 3-week, randomized, placebo-controlled trial of asenapine in the treatment of acute mania in bipolar mania and mixed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asenapine: Efficacy and safety of 5 and 10mg bid in a 3-week, randomized, double-blind, placebo-controlled trial in adults with a manic or mixed episode associated with bipolar I disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Asenapine
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Asenapine is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of Asenapine.
Regulatory Framework
The disposal of Asenapine, like all pharmaceutical waste, is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) has specific rules under the Resource Conservation and Recovery Act (RCRA), particularly Subpart P of 40 CFR part 266, which outlines management standards for hazardous waste pharmaceuticals. A key provision of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering)[1].
Risk Assessment and Handling
Before disposal, it is crucial to consult the Safety Data Sheet (SDS) for Asenapine. While some SDSs may not classify Asenapine as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, others indicate that it is "Toxic if swallowed" and "Harmful if inhaled"[2][3]. One source also notes it as "slightly hazardous for water"[4]. Given these potential hazards, a cautious approach to handling and disposal is warranted. Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling Asenapine.
Disposal Procedures for Research and Laboratory Settings
For excess, expired, or contaminated Asenapine in a laboratory setting, the primary recommendation is to use a licensed hazardous material disposal company[2]. The preferred method of destruction is incineration in a permitted facility equipped with an afterburner and scrubber to ensure complete destruction and to minimize harmful emissions[2][5].
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix Asenapine waste with regular laboratory trash or other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Containerization: Place unused or waste Asenapine in a clearly labeled, sealed, and non-reactive container. The container should be in good condition to prevent leaks[6].
-
Consult EHS: Contact your institution's EHS department to determine if Asenapine is considered a hazardous waste under RCRA guidelines[5]. They will provide specific instructions for collection and disposal.
-
Professional Disposal: Arrange for pickup and disposal through a licensed hazardous waste contractor. This ensures that the waste is transported, treated, and disposed of in compliance with all regulations.
-
Documentation: Maintain records of the disposal, including the date, quantity of waste, and the name of the disposal company, as required by your institution and regulatory agencies.
Quantitative Data Summary
Currently, publicly available regulatory guidelines and safety data sheets do not specify quantitative disposal limits or concentration thresholds for Asenapine in a laboratory context. The procedural guidance emphasizes containment and professional disposal rather than dilution or specific concentration-based disposal methods.
| Data Point | Value | Source |
| RCRA Hazardous Waste Status | To be determined by institutional EHS based on characteristics. | [5] |
| Recommended Disposal Method | Incineration by a licensed vendor. | [2][5] |
| Environmental Precaution | Avoid discharge into drains, water courses, or onto the ground. | [2][7] |
| Sewering (Drain Disposal) | Prohibited for hazardous pharmaceutical waste under EPA regulations. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Asenapine in a laboratory setting.
Caption: Decision workflow for Asenapine disposal in laboratory settings.
Household and Clinical Trial Returns
For unused medications from clinical trials, the disposal must follow the specific protocols set by the study sponsor and comply with RCRA guidelines[5].
In a non-laboratory setting, such as a household, the FDA advises against flushing most medicines down the toilet[8]. The best option for disposal is a community drug take-back program[8]. If a take-back program is not available, the FDA recommends the following steps:
-
Mix the medication (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds[9].
-
Place the mixture in a sealed container, such as a plastic bag[9].
-
Dispose of the sealed container in the household trash[9].
-
Scratch out all personal information on the prescription bottle before recycling or discarding it[9].
By following these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of Asenapine, thereby protecting both human health and the environment.
References
- 1. news.ashp.org [news.ashp.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. organon.com [organon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Asenapine
For researchers, scientists, and drug development professionals, the proper handling of Asenapine is paramount to ensure laboratory safety and minimize exposure risks. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures for Asenapine, in its various forms such as maleate and hydrochloride salts. Adherence to these guidelines is critical due to the compound's toxicological profile.
Asenapine is classified as toxic if swallowed, causing skin and serious eye irritation, and may lead to respiratory irritation.[1] It is also suspected of causing cancer and damage to fertility or an unborn child.[2][3] Therefore, stringent safety measures must be implemented to mitigate these risks.
Personal Protective Equipment (PPE) and Occupational Exposure Limits
A comprehensive PPE plan is mandatory for all personnel handling Asenapine.[2] Engineering controls, such as a certified chemical fume hood, are the primary line of defense and should be used for all operations involving open containers or the potential for aerosol or dust generation.[2] The following table summarizes the recommended PPE and established occupational exposure limits.
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [1][2] |
| Skin Protection | Gloves: Chemical-resistant gloves. Double gloving is recommended. For incidental contact, two pairs of 4-mil nitrile gloves or one pair of 8-mil nitrile gloves can be used. For extensive work or spills, heavy-duty gloves such as Butyl, Viton®, or Silver Shield® are required. Change gloves immediately if contaminated. Lab Coat/Clothing: Wear appropriate protective clothing to prevent skin exposure. A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended. | [1][2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A fit-tested N95 or N100 respirator is recommended when there is a risk of generating airborne powder or aerosols. | [1][5] |
| Occupational Exposure Limit (OEL) | Internal TWA: 1 µg/m³ (OEB 4) Wipe Limit: 10 µ g/100 cm² | [6] |
Note: Some sources state that this product does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[1][3] The OELs listed are internal limits from one manufacturer and should be used as a conservative guideline.
Experimental Protocol: Safe Handling and Disposal of Asenapine
The following protocol outlines the step-by-step procedures for the safe handling and disposal of Asenapine in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure an ANSI-approved eyewash station and safety shower are immediately accessible.[2]
-
All handling of Asenapine powder or solutions that could generate aerosols must be conducted in a certified chemical fume hood.[2]
-
Verify that the fume hood has adequate airflow.
-
Restrict access to the area where Asenapine is being handled.[4]
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before donning any PPE.[4]
-
Don a disposable gown, ensuring it is fully fastened.
-
Put on the first pair of chemical-resistant gloves, tucking the gown cuffs into the gloves.
-
Put on the second pair of gloves, pulling them over the gown cuffs.[4]
-
Don chemical safety goggles and a face shield.[2]
-
If there is a risk of inhalation, don a fit-tested NIOSH-approved respirator.[5]
3. Handling Asenapine:
-
Avoid the formation of dust and aerosols.[7]
-
When weighing the compound, use a containment balance enclosure if available.
-
Keep containers of Asenapine tightly closed when not in use.[7]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
4. Spill Cleanup:
-
For small spills (<50 mL), wear appropriate PPE, including heavy-duty gloves.[2]
-
Absorb the spill with an inert absorbent material such as vermiculite or sand.[2]
-
Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
5. Disposal of Asenapine and Contaminated Materials:
-
Dispose of all Asenapine waste and contaminated materials (e.g., gloves, gowns, absorbent materials) as hazardous waste in an approved waste disposal plant.[1]
-
For unused or expired medication in a non-laboratory setting, the best option is a drug take-back program.[8][9]
-
If a take-back program is not available, remove the medicine from its original container and mix it with an undesirable substance like used coffee grounds or cat litter.[8][10]
-
Place the mixture in a sealed container (e.g., a sealable bag) and dispose of it in the household trash.[8][10]
-
Scratch out all personal information on the prescription label before discarding the empty container.[9]
6. Doffing Personal Protective Equipment (PPE):
-
Remove the outer pair of gloves first.
-
Remove the gown, rolling it inward.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Visual Workflow for Safe Handling
The following diagrams illustrate the key procedural steps for safely handling Asenapine and the hierarchy of controls for minimizing exposure.
Caption: Workflow for the safe handling of Asenapine from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. media.allergan.com [media.allergan.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organon.com [organon.com]
- 7. biocrick.com [biocrick.com]
- 8. FCHP - Safe disposal of medications [fallonhealth.org]
- 9. Prescription Safety [cdc.gov]
- 10. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
